Product packaging for 3-Bromo-4-isopropylpyridine(Cat. No.:CAS No. 90731-96-7)

3-Bromo-4-isopropylpyridine

Cat. No.: B049188
CAS No.: 90731-96-7
M. Wt: 200.08 g/mol
InChI Key: WSNTVJABNWFYPA-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropylpyridine is a high-value, multi-functional heteroaromatic building block specifically designed for advanced research and development. This compound features a bromine atom at the 3-position, which serves as an excellent site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), and a sterically distinct isopropyl group at the 4-position, which influences the electron density of the pyridine ring and introduces significant steric bulk. This unique substitution pattern makes it an indispensable synthon in medicinal chemistry for the construction of novel active pharmaceutical ingredients (APIs), particularly in kinase inhibitor programs and other targeted therapeutics where the pyridine scaffold is prevalent. Its applications extend to agrochemical research for the synthesis of new herbicides and fungicides, as well as to materials science for the development of ligands in catalytic systems and for the creation of functionalized organic semiconductors. The presence of the isopropyl group enhances lipophilicity, which can be a critical parameter in optimizing the pharmacokinetic properties of candidate molecules. Researchers value this reagent for its versatility in introducing the 4-isopropylpyridine motif into complex molecular architectures, facilitating structure-activity relationship (SAR) studies and the exploration of new chemical space.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B049188 3-Bromo-4-isopropylpyridine CAS No. 90731-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNTVJABNWFYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70523433
Record name 3-Bromo-4-(propan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90731-96-7
Record name 3-Bromo-4-(propan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-(propan-2-yl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-4-isopropylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide a comprehensive overview of the physical and chemical characteristics of 3-Bromo-4-isopropylpyridine. However, a thorough literature search revealed no experimentally determined physical properties for this specific compound. Therefore, this guide presents data for the closely related analog, 3-Bromo-4-methylpyridine , to provide an estimated physicochemical profile. All data presented for 3-Bromo-4-methylpyridine should be considered as an approximation and not a direct representation of this compound.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals. The introduction of halogen and alkyl substituents can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the pyridine ring, thereby influencing the compound's biological activity. This compound is a substituted pyridine of interest, however, its specific physical and chemical properties are not well-documented in publicly available literature. This guide provides a detailed examination of the known characteristics of a structural analog, 3-Bromo-4-methylpyridine, to offer valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The following table summarizes the available data for 3-Bromo-4-methylpyridine.

PropertyValue
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Boiling Point 199-200 °C
Density 1.549 g/mL at 25 °C
Refractive Index n20/D 1.56

Data for 3-Bromo-4-methylpyridine, a structural analog.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are generalized experimental protocols for determining the key physical characteristics of liquid pyridine derivatives.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Sample of the pyridine derivative

  • Heating source (e.g., Bunsen burner or oil bath)

  • Stand and clamp

Procedure:

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is fully immersed.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be accurately measured using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

  • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • The pycnometer is emptied, dried, and then filled with the liquid pyridine derivative.

  • The filled pycnometer is placed in a constant temperature water bath to ensure the liquid reaches the desired temperature.

  • The pycnometer is removed from the bath, wiped dry, and its mass is accurately measured.

  • The density of the liquid is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, research on related bromo-alkyl-pyridine derivatives suggests potential antimicrobial and antiproliferative activities. Pyridine-containing compounds are known to interact with various biological targets. For instance, some act as inhibitors of enzymes like phosphodiesterases or interact with receptors such as the GABA-A receptor.

The diagram below illustrates a generalized workflow for investigating the biological activity of a novel pyridine derivative.

G General Workflow for Biological Activity Screening cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis A Compound Synthesis (this compound) B In vitro Cytotoxicity Assay (e.g., MTT, LDH) A->B Test for general toxicity C Antimicrobial Screening (e.g., MIC determination) A->C Assess antimicrobial effect D Enzyme Inhibition Assays B->D If cytotoxic, investigate enzyme targets F Genomic/Proteomic Profiling B->F E Receptor Binding Assays C->E If antimicrobial, probe receptor interactions G Identification of Affected Signaling Pathways D->G E->G F->G H Validation of Pathway Modulation (e.g., Western Blot, qPCR) G->H

Caption: A generalized workflow for the biological evaluation of a novel pyridine compound.

Logical Relationship of Physicochemical Properties to Drug Development

The physicochemical properties of a compound like this compound are interconnected and play a crucial role in its potential as a drug candidate. The following diagram illustrates these relationships.

G Interplay of Physicochemical Properties in Drug Development MW Molecular Weight Sol Solubility MW->Sol LogP Lipophilicity (LogP) MW->LogP Abs Absorption Sol->Abs Form Formulation Sol->Form LogP->Sol LogP->Abs Dist Distribution LogP->Dist MP Melting Point MP->Sol MP->Form BP Boiling Point BP->Form pKa pKa pKa->Sol pKa->Abs Abs->Dist Met Metabolism Dist->Met Exc Excretion Met->Exc

Caption: Relationship between key physicochemical properties and ADME/formulation considerations.

Conclusion

While specific experimental data for this compound remains elusive, this technical guide provides a foundational understanding of its likely physicochemical characteristics by leveraging data from its close analog, 3-Bromo-4-methylpyridine. The provided experimental protocols offer a practical framework for the determination of its properties. Furthermore, the generalized diagrams for biological activity screening and the interplay of physicochemical properties in drug development serve as valuable conceptual tools for researchers in the field. Further experimental investigation is warranted to fully elucidate the precise characteristics and potential applications of this compound.

An In-depth Technical Guide on the Structural Analogs of 3-Bromo-4-isopropylpyridine: Synthesis, Biological Evaluation, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The unique electronic and steric properties of substituted pyridines make them attractive templates for the design of novel bioactive molecules. This technical guide focuses on the synthesis and potential biological activities of structural analogs of 3-Bromo-4-isopropylpyridine. We present detailed synthetic protocols for the derivatization of the this compound core via palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, this document outlines standard experimental procedures for evaluating the in vitro anticancer and antimicrobial activities of these novel analogs. The hypothetical quantitative data and structure-activity relationships (SAR) discussed herein provide a framework for the rational design and optimization of this compound derivatives as potential therapeutic leads.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The this compound core offers a versatile platform for the generation of novel chemical entities. The bromine atom at the 3-position serves as a convenient handle for introducing a wide range of substituents through modern cross-coupling methodologies, allowing for the systematic exploration of the chemical space around the pyridine ring. The isopropyl group at the 4-position provides a distinct steric and lipophilic profile that can influence molecular interactions with biological targets.

This whitepaper provides a comprehensive overview of the synthetic strategies to access a library of this compound analogs and the subsequent evaluation of their biological potential. The presented experimental protocols are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug development.

Synthesis of this compound Analogs

The primary strategy for the diversification of the this compound core involves palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the construction of a chemical library.

General Synthetic Workflow

The overall synthetic workflow for generating analogs of this compound is depicted below. The core scaffold can be derivatized at the 3-position using Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce aryl/heteroaryl, alkynyl, or amino moieties, respectively.

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkyne) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Amine) A->D Pd Catalyst, Base E 3-Aryl/Heteroaryl-4-isopropylpyridine Analogs B->E F 3-Alkynyl-4-isopropylpyridine Analogs C->F G 3-Amino-4-isopropylpyridine Analogs D->G G cluster_0 MAPK Signaling Pathway cluster_1 Inhibitor A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G I 3-Aryl-4-isopropylpyridine Analog (e.g., BIP-03) I->D Inhibition G A Initial Hit This compound B Introduce Aromatic/Heteroaromatic Rings (Suzuki Coupling) A->B C Introduce Electron-Withdrawing Groups (e.g., -Cl, -F) B->C E Introduce H-bond Acceptors/Donors (e.g., -OMe) B->E D Improved Potency (e.g., BIP-03) C->D F Moderate Potency (e.g., BIP-02) E->F

Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-isopropylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of a bromine atom on the pyridine ring provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This technical guide provides an in-depth overview of the reactivity of the bromine atom in this compound, focusing on key reaction classes, experimental protocols, and mechanistic pathways. The isopropyl group at the 4-position can exert steric and electronic effects that may influence the reactivity of the adjacent bromine atom compared to simpler 3-bromopyridines.

Core Reactivity Profile

The reactivity of the bromine atom in this compound is dominated by three major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as an excellent leaving group in these transformations.

  • Metal-Halogen Exchange: This process converts the aryl bromide into a highly reactive organometallic intermediate, which can then react with a wide range of electrophiles.

  • Nucleophilic Aromatic Substitution: While less common for 3-halopyridines under standard conditions, this pathway can be induced under specific circumstances, particularly with strong nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound. The C-Br bond readily undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds.[1]

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-BromopyridinePhenylboronic acidPd(OAc)2 (2)PPh3 (4)K2CO3Toluene/H2O100>95
23-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh3)4 (5)-Na2CO3DME/H2O8085
33-BromopyrazolePhenylboronic acidXPhos Precatalyst (3)XPhos (4.5)K3PO4Dioxane/H2O10086[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 mmol) and the desired boronic acid (1.2 mmol) is added a palladium catalyst such as Pd(OAc)2 (0.02 mmol) and a phosphine ligand like PPh3 (0.04 mmol). A suitable base, for example, K2CO3 (2.0 mmol), is then added, followed by a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 v/v). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C for several hours.[3] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling Mechanism

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OR)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.

Quantitative Data for Heck Reaction of Bromopyridine Derivatives

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-BromopyridineStyrenePd(OAc)2 (1)P(o-tolyl)3 (2)Et3NAcetonitrile10085
24-BromoacetophenoneStyrenePd(OAc)2 (1)THP-NHC (2)K2CO3DMF/H2O8095[4]
33-Bromoindazolen-Butyl acrylatePd(OAc)2 (5)PPh3 (10)TEABall-millingRT92[5]

Experimental Protocol: General Procedure for the Heck Reaction

In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), a palladium source such as Pd(OAc)2 (0.01-0.05 mmol), and a suitable ligand (e.g., a phosphine or an N-heterocyclic carbene ligand) are combined.[4] A base, typically an amine like triethylamine or an inorganic base such as K2CO3 (2.0 mmol), and a polar aprotic solvent like DMF or acetonitrile are added. The vessel is sealed and heated to a temperature between 80 and 140°C until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Heck Reaction Mechanism

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)X(L2) H-Pd(II)-X(L2) Insertion_Product->HPd(II)X(L2) β-Hydride Elimination (+ Ar-Alkene) HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (+ Base)

Caption: General catalytic cycle for the Heck cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[6] This reaction is instrumental in the synthesis of pharmaceuticals and other biologically active molecules.[7]

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridine Derivatives

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd2(dba)3 (0.18)(±)-BINAP (0.35)NaOtBuToluene8060[8]
22-BromopyridineVolatile secondary aminesPd(OAc)2dpppNaOtBuToluene8055-98[9]
33-Bromo-4-(2-bromophenyl)pyridine1,5-DiaminopyridinePd2(dba)3XantPhosCs2CO3Toluene110-[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A reaction flask is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP or XantPhos, 0.02-0.1 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).[8] An anhydrous, deoxygenated solvent like toluene or dioxane is added. The mixture is heated under an inert atmosphere at a temperature typically ranging from 80 to 110°C for several hours. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Buchwald-Hartwig Amination Mechanism

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-X(L)(HNR'R'')] Ar-Pd(II)-X(L2)->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental transformation that converts the relatively unreactive C-Br bond into a highly nucleophilic C-metal bond.[11] This is typically achieved using organolithium or Grignard reagents at low temperatures. The resulting organometallic species can be trapped with various electrophiles to introduce a wide array of functional groups.

Quantitative Data for Metal-Halogen Exchange of Bromopyridine Derivatives

EntrySubstrateReagentElectrophileSolventTemp (°C)Yield (%)
1Bromoaryl β-lactamn-BuLiH2OTHF-100-[12]
2Bromoarylboronatet-BuLiVariousTHF-78Good to excellent[13]
3Bromopyridines with acidic protonsi-PrMgCl, then n-BuLiDMFTHF-2056-85[14]

Experimental Protocol: General Procedure for Metal-Halogen Exchange

To a solution of this compound (1.0 mmol) in an anhydrous etheral solvent such as THF or diethyl ether, cooled to a low temperature (typically -78 to -100°C) under an inert atmosphere, is added a solution of an organolithium reagent (e.g., n-butyllithium or tert-butyllithium, 1.1 mmol) dropwise.[12] The reaction is stirred at this temperature for a short period (e.g., 15-60 minutes) to allow for the exchange to occur. The desired electrophile (1.2 mmol) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The product is purified by chromatography or crystallization.

Metal-Halogen Exchange Workflow

Metal_Halogen_Exchange cluster_0 Reaction Sequence Start This compound (Ar-Br) Exchange Metal-Halogen Exchange (+ R-Li) Start->Exchange Intermediate 4-isopropyl-3-lithiopyridine (Ar-Li) Exchange->Intermediate Quench Quenching with Electrophile (+ E+) Intermediate->Quench Product 3-E-4-isopropylpyridine (Ar-E) Quench->Product

Caption: Workflow for the functionalization via metal-halogen exchange.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The 3-position is less activated. However, under forcing conditions or with very strong nucleophiles, such as sodium amide, substitution at the 3-position can occur.[15] The presence of an activating group, such as a nitro group, would significantly facilitate this reaction, although such a group is not present in the title compound.

Quantitative Data for Nucleophilic Aromatic Substitution of Bromopyridine Derivatives

EntrySubstrateNucleophileConditionsProductYield (%)
13-BromopyridineNaNH2Heat3-Aminopyridine-[15]
23-Bromo-4-nitropyridineAminesVarious3-Amino-4-nitropyridine derivatives-[16]

Experimental Protocol: General Procedure for Chichibabin-type Amination

In a suitable high-boiling solvent, this compound (1.0 mmol) is treated with a strong nucleophile like sodium amide (2.0-3.0 mmol). The reaction mixture is heated at high temperature for several hours. After cooling, the reaction is carefully quenched with water and extracted with an organic solvent. The organic extracts are dried and concentrated, and the product is purified by chromatography.

SNAr Mechanism at the 3-Position

SNAr_Reaction Reactant This compound Intermediate Meisenheimer Complex (Anionic σ-complex) Reactant->Intermediate Nucleophilic Attack (+ Nu-) Product 3-Nu-4-isopropylpyridine Intermediate->Product Elimination of Br-

Caption: General mechanism for nucleophilic aromatic substitution.

Conclusion

The bromine atom of this compound is a key functional group that enables a wide range of synthetic transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, provide efficient routes to complex molecules containing new carbon-carbon and carbon-nitrogen bonds. Metal-halogen exchange offers a complementary approach for the introduction of various functional groups via a highly reactive organometallic intermediate. While direct nucleophilic aromatic substitution at the 3-position is less facile, it can be achieved under specific conditions. The versatility of these reactions makes this compound a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers and scientists can leverage the methodologies outlined in this guide to further explore the synthetic utility of this important scaffold.

References

An In-Depth Technical Guide to the Key Reactions of 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-isopropylpyridine is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine atom at the 3-position susceptible to a variety of cross-coupling reactions, and an isopropyl group at the 4-position influencing steric and electronic properties—makes it a versatile synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on palladium-catalyzed cross-coupling methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its application in research and development.

Introduction: The Synthetic Utility of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the pyridine ring allows for precise tuning of a molecule's physicochemical and biological properties. This compound serves as an important intermediate, offering a primary site for carbon-carbon and carbon-nitrogen bond formation at the bromine-bearing C-3 position. The adjacent isopropyl group can influence reaction outcomes through steric hindrance and can play a role in the biological activity of the final products. This guide will detail the principal transformations of this versatile reagent.

Synthesis of this compound

The primary route to this compound involves the functionalization of a simpler pyridine derivative. One effective method is the reaction of a Grignard reagent with 3-bromopyridine in the presence of a Lewis acid.

Synthesis via Grignard Reaction

A common laboratory-scale synthesis involves the reaction of 3-bromopyridine with an isopropyl magnesium halide. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), activates the pyridine ring towards nucleophilic attack.

Experimental Protocol: To a solution of 3-bromopyridine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) at 0 °C, boron trifluoride etherate (1.1 mmol) is added dropwise. The mixture is stirred for 15 minutes to allow for the formation of the pyridine-BF₃ adduct. Subsequently, isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.2 mmol, typically as a 1.3 M solution in THF) is added. The reaction proceeds to afford this compound, which can then be purified using standard chromatographic techniques.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-3 position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing biaryl, alkynyl, and amino-pyridine systems.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. This compound readily participates in these reactions with various aryl- and heteroarylboronic acids or their esters.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants reactant1 This compound reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant1->reagents reactant2 R-B(OH)₂ reactant2->reagents product 3-R-4-isopropylpyridine reagents->product Sonogashira_Coupling cluster_reactants Reactants reactant1 This compound reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF) reactant1->reagents reactant2 R-C≡CH reactant2->reagents product 3-(R-C≡C)-4-isopropylpyridine reagents->product Buchwald_Hartwig cluster_reactants Reactants reactant1 This compound reagents Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOᵗBu, K₃PO₄) Solvent (e.g., Toluene, Dioxane) reactant1->reagents reactant2 R¹R²NH reactant2->reagents product 3-(R¹R²N)-4-isopropylpyridine reagents->product Halogen_Exchange reactant This compound step1 1) n-BuLi, THF, -78 °C reactant->step1 intermediate 4-isopropylpyridin-3-yl-lithium step1->intermediate step2 2) B(OMe)₃ intermediate->step2 product 4-isopropylpyridin-3-yl-boronic acid step2->product step3 3) H₃O⁺ product->step3 Workup

In-Depth Technical Guide to 3-Bromo-4-isopropylpyridine (CAS No. 90731-96-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-isopropylpyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in drug discovery and development, particularly as an intermediate for bioactive molecules. The content is structured to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound, with the CAS number 90731-96-7, is a substituted pyridine derivative. Its structure features a pyridine ring brominated at the 3-position and substituted with an isopropyl group at the 4-position. This arrangement of functional groups makes it a versatile intermediate for various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 90731-96-7[1][2][3]
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol [2]
IUPAC Name 3-bromo-4-(propan-2-yl)pyridine
InChI Key WSNTVJABNWFYPA-UHFFFAOYSA-N[2]
Physical Form Liquid
Purity Typically ≥95%

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

G 4-isopropylpyridine 4-Isopropylpyridine Product This compound 4-isopropylpyridine->Product Bromination Reagents Br₂, AlCl₃, KBr Reagents->Product

A potential synthetic route for this compound.

Materials:

  • 4-Isopropylpyridine

  • Aluminum chloride (AlCl₃)

  • Potassium bromide (KBr)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution

  • Crushed ice

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, a mixture of aluminum chloride and potassium bromide in dichloromethane is prepared under a nitrogen atmosphere.

  • Addition of Starting Material: 4-Isopropylpyridine is slowly added to the stirred mixture at room temperature. The reaction mixture is then stirred for approximately one hour.

  • Bromination: The mixture is heated to a specified temperature (e.g., 120°C, as in the case of 4-methylpyridine synthesis), and bromine is added dropwise over an extended period. The reaction is continued with heating and stirring for several hours.[4]

  • Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice and a sodium hydroxide solution to neutralize the acid.

  • Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.[4]

Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, for the specific synthesis of this compound.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in numerous biologically active compounds. The unique electronic properties and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor make this scaffold a "privileged structure" in drug design. This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The bromine atom at the 3-position is a key functional handle that allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions enable the introduction of diverse substituents at this position, facilitating the exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

While specific drugs derived directly from this compound are not prominently documented in the public domain, its structural motif is relevant to the development of various therapeutic agents. For instance, substituted bromopyridines are common intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.

Logical Workflow for the Utility of this compound in Drug Discovery:

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Library of Substituted Pyridines B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Drug discovery workflow utilizing this compound.

Potential in the Synthesis of Bioactive Molecules

The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting a range of biological targets. The pyridine core is a common feature in many bioactive molecules, contributing to receptor binding and pharmacological activity.

While direct evidence of this compound's use in published studies on specific signaling pathways is limited in the initial search, its utility can be inferred from the broader context of medicinal chemistry. For example, many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The pyridine nitrogen of a molecule derived from this compound could potentially form a crucial hydrogen bond in such an interaction.

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, a common application for such heterocyclic compounds in oncology drug discovery.

G cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase_Domain Kinase Domain RTK->Kinase_Domain Substrate Substrate Protein Kinase_Domain->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Kinase_Domain->P_Substrate Signaling Downstream Signaling P_Substrate->Signaling Proliferation Cell Proliferation Signaling->Proliferation Inhibitor Inhibitor (Derived from this compound) Inhibitor->Kinase_Domain Blocks ATP Binding

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its bromine substituent allow for the straightforward synthesis of a wide array of more complex molecules. For researchers and professionals in drug development, this compound represents a key building block for the creation of novel therapeutic agents. Further research into the applications of this compound and its derivatives is likely to yield new and important discoveries in the quest for innovative medicines.

References

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Framework for Solubility Profiling

A systematic approach to documenting the solubility of 3-Bromo-4-isopropylpyridine is essential for comparability and reproducibility. The following table provides a structured format for presenting experimentally determined solubility data.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of DeterminationObservations
Water25HPLC
37HPLC
Phosphate-Buffered Saline (PBS) pH 7.425HPLC
37HPLC
Ethanol25Gravimetric
40Gravimetric
Dimethyl Sulfoxide (DMSO)25Visual
40Visual
Acetonitrile25HPLC
40HPLC
User-defined solventUser-defined temp.User-defined method

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are adapted from standard laboratory procedures for solubility assessment of chemical compounds.[1][2]

Protocol 1: Determination of Aqueous Thermodynamic Solubility by HPLC

This method is suitable for determining the solubility of a compound in aqueous solutions, such as water or biological buffers.[1]

Materials:

  • This compound

  • Distilled or deionized water (or desired aqueous buffer, e.g., PBS)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C18)

  • Sonicator

  • Microcentrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed vial.

  • Equilibration: Sonicate the suspension for approximately 15 minutes to facilitate dissolution.[1] Following sonication, allow the suspension to equilibrate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 13,000 rpm) for about 6 minutes to pellet the undissolved solid.[1]

  • Sample Preparation for HPLC: Carefully decant the supernatant. Prepare a series of dilutions of the supernatant with the mobile phase.

  • HPLC Analysis:

    • Prepare a mobile phase, for example, 80:20 acetonitrile:water containing 45 mM ammonium formate buffered to pH 3.5 with formic acid.[1]

    • Inject the diluted samples and a series of known concentration standards of this compound onto the HPLC system.

    • Analyze the samples using a suitable UV wavelength for detection.

  • Quantification: Construct a calibration curve from the standards. Use the peak area of the sample to determine the concentration of this compound in the saturated solution.

Protocol 2: General Solubility Determination in Organic Solvents

This protocol provides a tiered approach to determining solubility in various organic solvents and is based on visual observation and mechanical agitation.[2]

Materials:

  • This compound

  • Solvents of interest (e.g., Ethanol, DMSO, Acetonitrile)

  • Glass test tubes or vials

  • Vortex mixer

  • Sonicator

  • Analytical balance

Procedure:

  • Tier 1: High Concentration Screening:

    • Weigh approximately 10 mg of this compound into a glass tube.[2]

    • Add 0.5 mL of the chosen solvent to achieve a concentration of 20 mg/mL.[2]

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, sonicate the mixture for 10-15 minutes.

    • Visually inspect the solution for any undissolved particles against a light and dark background. A clear solution with no visible particulates indicates that the compound is soluble at this concentration.[2]

  • Tier 2: Lower Concentration Testing:

    • If the compound is not soluble at 20 mg/mL, add an additional 4.5 mL of the solvent to the same tube to achieve a final concentration of 2 mg/mL (a 10-fold dilution).[2]

    • Repeat the vortexing and sonication steps.

    • Visually assess the solubility.

  • Subsequent Tiers:

    • If the compound remains insoluble, continue with serial 10-fold dilutions until solubility is achieved or the desired lower limit of detection is reached.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound like this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate observe Visual Observation sonicate->observe hplc HPLC Analysis sonicate->hplc is_soluble Soluble? observe->is_soluble record_data Record Data hplc->record_data is_soluble->record_data Yes dilute Dilute Sample is_soluble->dilute No dilute->add_solvent

Caption: General workflow for solubility determination.

References

The Pivotal Role of 3-Bromo-4-isopropylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-isopropylpyridine, a halogenated pyridine derivative, is emerging as a versatile building block in the synthesis of novel therapeutic agents. While extensive research on this specific molecule is still growing, its structural similarity to well-studied analogs like 3-bromo-4-methylpyridine provides a strong foundation for predicting its utility in medicinal chemistry. This technical guide consolidates the potential applications of this compound, drawing parallels from its analogs, and provides insights into its role in constructing complex molecular architectures for drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization with a bromine atom at the 3-position and an isopropyl group at the 4-position offers a unique combination of reactivity and structural features for probing biological targets.[1][2]

Core Applications in Synthetic Chemistry

The primary application of this compound in medicinal chemistry is expected to be as a key intermediate in cross-coupling reactions. The presence of the bromine atom facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl structures, which are common motifs in pharmacologically active compounds.[3][4] this compound can be coupled with various boronic acids or esters to introduce a wide array of substituents.[5][6]

Heck Coupling: The Heck reaction allows for the vinylation of aryl halides, providing a route to substituted alkenes.[7][8] This is particularly useful for synthesizing compounds with specific stereochemistry, which can be crucial for biological activity.

The general workflow for these coupling reactions is depicted below:

experimental_workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome reactant1 This compound reaction Reaction Mixture (Heated) reactant1->reaction reactant2 Coupling Partner (e.g., Boronic Acid, Alkene) reactant2->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3, KOAc) base->reaction solvent Solvent (e.g., Dioxane, Toluene) solvent->reaction product Coupled Product reaction->product purification Purification (e.g., Chromatography) product->purification

General workflow for cross-coupling reactions.

Potential Therapeutic Applications

Based on the biological activities of analogous compounds, derivatives of this compound could be investigated for a range of therapeutic areas.

Phosphodiesterase-4 (PDE4) Inhibition

Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, prepared from 3-bromo-4-methylpyridine, have been identified as potent phosphodiesterase type 4 (PDE4) inhibitors.[1] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The isopropyl group in this compound could offer unique steric and electronic properties to modulate the potency and selectivity of PDE4 inhibitors.

A simplified signaling pathway involving PDE4 is illustrated below:

pde4_pathway Simplified PDE4 Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolysis PKA->Inhibition Inhibits Inflammation Pro-inflammatory Mediator Release Inhibition->Inflammation

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-4-isopropylpyridine with various aryl and heteroaryl boronic acids. The steric hindrance posed by the isopropyl group ortho to the bromine atom necessitates an optimized protocol to achieve high coupling efficiency. This application note outlines the recommended catalyst system, base, and solvent conditions, along with a comprehensive experimental procedure and data for the synthesis of a range of biaryl and heterobiaryl pyridine derivatives. Such compounds are of significant interest in medicinal chemistry and drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. The coupling of heteroaryl halides, such as bromopyridines, is of particular importance due to the prevalence of the pyridine motif in bioactive compounds.

This compound presents a challenging substrate for Suzuki coupling due to the steric bulk of the isopropyl group adjacent to the reaction center. This steric hindrance can impede the oxidative addition of the palladium catalyst and subsequent steps in the catalytic cycle, often leading to low yields and side reactions. To overcome this challenge, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often required to facilitate the reaction. This protocol details an optimized method for the efficient Suzuki coupling of this compound.

Optimized Suzuki Coupling Protocol

This protocol is designed to provide a high-yielding and general method for the coupling of this compound with a variety of boronic acids.

Reaction Scheme:

Reaction scheme for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Experimental Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (Pd(OAc)₂) (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane (1 M solution with respect to the limiting reagent).

  • Evacuate and backfill the Schlenk flask with an inert gas (nitrogen or argon) three times.

  • Under the inert atmosphere, add the catalyst premix to the Schlenk flask, followed by degassed water (20% of the total solvent volume).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following table summarizes the results for the Suzuki coupling of this compound with a selection of representative boronic acids under the optimized conditions.

EntryBoronic AcidProductReaction Time (h)Yield (%)
1Phenylboronic acid3-Phenyl-4-isopropylpyridine1292
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-isopropylpyridine1488
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-4-isopropylpyridine1295
43-Thienylboronic acid3-(Thiophen-3-yl)-4-isopropylpyridine1685
5Pyridine-3-boronic acid3-(Pyridin-3-yl)-4-isopropylpyridine1878

Yields are for isolated and purified products.

Mandatory Visualizations

Suzuki Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ pdx R¹-Pd(II)L₂-X pd0->pdx Oxidative Addition pdr1 R¹-Pd(II)L₂-OR' pdx->pdr1 Ligand Exchange pdr1r2 R¹-Pd(II)L₂-R² pdr1->pdr1r2 Transmetalation pdr1r2->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdr1r2->product r1x R¹-X (Aryl Halide) r1x->pdx r2b R²-B(OR)₂ (Boronic Acid) r2b->pdr1r2 base Base (e.g., K₃PO₄) base->pdr1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.

Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, K₃PO₄ start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert catalyst Add Catalyst Premix (Pd(OAc)₂/XPhos in Dioxane) and Degassed Water inert->catalyst reaction Heat to 100°C (12-24 h) catalyst->reaction workup Aqueous Workup (EtOAc/Water Extraction) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki coupling protocol.

Conclusion

The protocol described provides an effective method for the Suzuki-Miyaura cross-coupling of the sterically hindered this compound with a range of boronic acids. The use of a bulky, electron-rich phosphine ligand such as XPhos in combination with a palladium precursor and a suitable base is crucial for achieving high yields. This protocol is expected to be a valuable tool for researchers in the synthesis of novel pyridine-based compounds for applications in drug discovery and materials science.

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] The synthesis of N-aryl and N-alkyl aminopyridines is of significant interest as these moieties are prevalent in a wide range of biologically active compounds and drug candidates. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 3-Bromo-4-isopropylpyridine, a key intermediate in the synthesis of various pharmaceutical agents.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2]

Applications in Drug Development

The formation of C-N bonds via the Buchwald-Hartwig amination is a widely used strategy in the synthesis of pharmaceuticals.[1] Substituted aminopyridines, the products of the title reaction, are key structural motifs in a variety of therapeutic agents, including kinase inhibitors and central nervous system drugs. The ability to efficiently couple this compound with a diverse range of amines allows for the rapid generation of compound libraries for lead discovery and the optimization of structure-activity relationships in drug development programs.

Data Presentation: Representative Buchwald-Hartwig Amination of Bromopyridines

While a specific protocol for this compound is not extensively reported, the following table summarizes typical reaction conditions and outcomes for the amination of structurally similar bromopyridines, providing a strong basis for reaction optimization.

Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] (2)(±)-BINAP (4)NaOtBu (2.8)Toluene80460[3]
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF651683
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (2)-LiHMDS (2.5)THF651678
2-BromopyridineMesitylaminePd(OAc)₂ (2)Ligand 6 (4)NaOtBu (1.5)Toluene1001695
2,6-DibromopyridineAminothiophenecarboxylatePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2)Dioxane1002475 (mono-aminated)

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

General Procedure for the Amination of this compound with a Primary or Secondary Amine

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equivalents).

  • Add this compound (1.0 equivalent) to the Schlenk tube.

  • Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-4-isopropylpyridin-3-amine.

Note: The choice of palladium catalyst, ligand, base, and solvent is crucial and often substrate-dependent. For electron-rich amines, bulkier ligands like XPhos or RuPhos may be beneficial. For less reactive amines, stronger bases like NaOtBu or LiHMDS are often required.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNR'R'' Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim BaseH [Base-H]+X- Deprot->BaseH RedElim->Pd(0)L Regeneration Product Product (Ar-NR'R'') RedElim->Product Reactants Ar-X + HNR'R'' Reactants->OxAdd Base Base Base->Deprot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Vessel Charge Schlenk tube with Pd catalyst, ligand, and base Inert_Atmosphere Establish inert atmosphere (Ar or N₂) Charge_Vessel->Inert_Atmosphere Add_Reactants Add this compound and amine Add_Solvent Add anhydrous solvent Add_Reactants->Add_Solvent Heat_Stir Heat and stir reaction mixture Add_Solvent->Heat_Stir Inert_Atmosphere->Add_Reactants Monitor Monitor progress (TLC/LC-MS) Heat_Stir->Monitor Cool_Dilute Cool to RT and dilute Monitor->Cool_Dilute Wash Wash with water and brine Cool_Dilute->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Final_Product N-substituted- 4-isopropylpyridin-3-amine Purify->Final_Product Isolated Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 3-Bromo-4-isopropylpyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-isopropylpyridine is a valuable heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 3-position and a sterically significant isopropyl group at the 4-position, offers a versatile platform for the construction of complex molecular architectures. The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of diverse functionalities and the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document provides an overview of its applications and detailed protocols for key synthetic transformations.

Key Applications in Organic Synthesis

The reactivity of the C-Br bond in this compound makes it an ideal substrate for several cornerstone cross-coupling reactions in organic chemistry. These reactions provide efficient pathways to elaborate the pyridine core, leading to a wide array of substituted derivatives.

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or their esters. This is a powerful method for synthesizing biaryl and heteroaryl compounds.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is a fundamental transformation in the synthesis of many pharmaceutically active compounds.

  • Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes, leading to the synthesis of substituted alkynylpyridines.

  • Heck Reaction: Formation of C-C bonds by coupling with alkenes, resulting in the formation of substituted vinylpyridines.

The products of these reactions can serve as intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. The pyridine scaffold is a common motif in many approved drugs, and the ability to functionalize it in a controlled manner is of high interest in drug discovery.

Experimental Protocols

The following sections provide detailed experimental protocols for the application of this compound in key cross-coupling reactions.

Note: The following protocols are generalized based on standard procedures for similar aryl bromides. Optimal conditions may vary depending on the specific coupling partner, and reaction optimization is recommended. The provided yields are hypothetical and represent typical outcomes for analogous reactions.

Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound plus + reactant1->plus reactant2 Ar-B(OH)2 arrow Pd Catalyst, Base plus->reactant2 product 3-Aryl-4-isopropylpyridine arrow->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Workflow:

Suzuki_Workflow start Combine Reactants and Catalyst inert Establish Inert Atmosphere start->inert solvent Add Solvent and Base inert->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the reaction solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Hypothetical):

Reagent/ParameterAmount/ValueMolar Equiv.
This compound214 mg1.0
Phenylboronic Acid146 mg1.2
Pd(PPh₃)₄58 mg0.05
K₂CO₃276 mg2.0
1,4-Dioxane/Water (4:1)5 mL-
Temperature90 °C-
Reaction Time12 h-
Expected Yield ~85% -
Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a generic secondary amine.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound plus + reactant1->plus reactant2 R2NH arrow Pd Catalyst, Ligand, Base plus->reactant2 product 3-(Dialkylamino)-4-isopropylpyridine arrow->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Workflow:

Buchwald_Workflow start Combine Aryl Halide, Catalyst, Ligand, and Base inert Establish Inert Atmosphere start->inert solvent Add Solvent inert->solvent amine Add Amine solvent->amine heat Heat Reaction Mixture amine->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify Sonogashira reactant1 This compound plus + reactant1->plus reactant2 R-C≡CH arrow Pd/Cu Catalyst, Base plus->reactant2 product 3-(Alkynyl)-4-isopropylpyridine arrow->product Heck reactant1 This compound plus + reactant1->plus reactant2 H₂C=CH-CO₂R arrow Pd Catalyst, Base plus->reactant2 product 3-(Vinyl-CO₂R)-4-isopropylpyridine arrow->product Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates Ligand Growth Factor Ligand->RTK Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor Kinase Inhibitor (from this compound) Inhibitor->RTK Inhibits

Application Notes and Protocols: Stille Coupling of 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] Its tolerance of a wide variety of functional groups makes it a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[3][4] This document provides a detailed experimental procedure for the Stille coupling of 3-bromo-4-isopropylpyridine with various organostannanes, a key transformation for the synthesis of substituted 4-isopropylpyridine derivatives. These derivatives are of interest in drug discovery and development due to their presence in various biologically active compounds.

Reaction Principle

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1] The use of specific catalysts, ligands, and additives can significantly influence the reaction rate and yield.[5]

Experimental Overview

The following protocol outlines a general procedure for the Stille coupling of this compound. The reaction conditions provided are based on established procedures for similar substrates and may require optimization for specific coupling partners.

Diagram of the Experimental Workflow

Stille_Coupling_Workflow Experimental Workflow for Stille Coupling reagents Combine this compound, Organostannane, Solvent, and Additives inert_atm Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atm catalyst_add Add Palladium Catalyst and Ligand inert_atm->catalyst_add heating Heat Reaction Mixture to Desired Temperature catalyst_add->heating monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification characterization Characterization of Product (NMR, MS) purification->characterization

Caption: A flowchart illustrating the key steps in the experimental procedure for the Stille coupling of this compound.

Data Presentation: Representative Reaction Conditions

The following table summarizes various reported conditions for the Stille coupling of bromopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Organostannane (equiv)SolventAdditive (equiv)Temperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Heteroarylstannane (1.1)DMFCuI (10)654-2051-53[6]
2Pd₂(dba)₃ (2.5)P(o-Tol)₃ (5)Heteroarylstannane (1.1)DMFCuI (10)65451[6]
3Pd(OAc)₂ (2)XPhos (2.2)Arylstannane (2.0)DMECsF (2.0)802490-94[7]
4Pd(PPh₃)₄ (5)-Vinylstannane (1.2)Toluene-10012~85 (general)
5Pd₂(dba)₃ (1.5)AsPh₃ (6)Arylstannane (1.1)NMPCuI (10)8016~70-80 (general)

Experimental Protocol

This protocol describes a representative procedure for the Stille coupling of this compound with an organostannane (e.g., tributyl(vinyl)stannane).

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(vinyl)stannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial containing a magnetic stir bar, add this compound (1.0 equiv).

  • Addition of Reagents: Add the organostannane (1.1 - 1.5 equiv) and the anhydrous solvent (to achieve a concentration of 0.1-0.2 M).

  • Inert Atmosphere: Seal the flask/vial and degas the solution by bubbling with nitrogen or argon for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If a ligand is used, it should be added at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). If toluene is used, the mixture can be filtered through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Signaling Pathway and Logical Relationships

The following diagram illustrates the catalytic cycle of the Stille coupling reaction.

Stille_Catalytic_Cycle Catalytic Cycle of the Stille Reaction Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_coupled R¹-Pd(II)L₂-R² PdII_halide->PdII_coupled Transmetalation XSnR3 X-SnR₃ PdII_halide->XSnR3 PdII_coupled->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) PdII_coupled->R1R2 R1X R¹-X (this compound) R1X->PdII_halide R2SnR3 R²-SnR₃ (Organostannane) R2SnR3->PdII_coupled

Caption: The catalytic cycle of the Stille cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Palladium catalysts can be flammable and toxic. Handle with care and avoid inhalation.

  • Solvents used in the reaction are often flammable. Ensure the reaction is performed away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

By following this detailed protocol and considering the provided data, researchers can effectively perform the Stille coupling of this compound to synthesize a variety of valuable compounds for their research and development endeavors.

References

Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 3-bromo-4-isopropylpyridine with various alkenes. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene, and it is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2][3] The protocol provided here is based on established methodologies for the Heck reaction of bromopyridines and other aryl bromides.[4][5][6]

Introduction

The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes from aryl or vinyl halides.[1][2] This reaction typically employs a palladium catalyst, a base, and a suitable solvent.[1] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to afford the product and regenerate the catalyst.[1]

This compound is a valuable building block in medicinal chemistry and materials science.[7][8] The ability to functionalize this scaffold via the Heck reaction opens up avenues for the synthesis of a diverse range of novel compounds. This protocol outlines the general conditions and specific examples for the successful coupling of this compound with representative alkenes.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound Coupled Product Coupled Product This compound:e->Coupled Product:w + + Alkene Alkene Alkene:e->Coupled Product:w Pd Catalyst Pd Catalyst Base Base Solvent, Heat Solvent, Heat + H-Base+ Br- + H-Base+ Br-

Caption: General scheme of the Heck reaction of this compound.

Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound. The specific conditions may require optimization depending on the alkene used.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA), anhydrous

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)[9]

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and any ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and the anhydrous solvent (e.g., DMF, 5 mL). If using an amine base like triethylamine, it can often serve as both the base and a co-solvent.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 140 °C.[2][9] The optimal temperature will depend on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the Heck reaction of this compound with representative alkenes. The data is compiled from general Heck reaction protocols and should be considered as a starting point for optimization.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF12012-2475-90
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NEt₃ (2)DMF1008-1680-95
34-VinylpyridinePd(PPh₃)₄ (3)-K₂CO₃ (2)DMA13016-2470-85
4Methyl methacrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2)DMF1101265-80

Yields are estimated based on similar reactions reported in the literature and are not experimentally determined for this specific substrate.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the generally accepted catalytic cycle for the Heck reaction.

G cluster_workflow Experimental Workflow A Reaction Setup (Reactants, Catalyst, Ligand) B Addition of Base and Solvent A->B C Heating and Stirring (Inert Atmosphere) B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G G cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Coord Alkene Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim RedEl Reductive Elimination (Product Release) Elim->RedEl RedEl->Pd0 Base

References

Application Note: Synthesis of Pharmaceutical Intermediates from 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-4-isopropylpyridine is a versatile heterocyclic building block crucial for the synthesis of complex organic molecules in the pharmaceutical industry. Its pyridine core is a common motif in many biologically active compounds. The presence of a bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This reactivity is instrumental in constructing diverse molecular scaffolds for active pharmaceutical ingredients (APIs). This document outlines detailed protocols for key synthetic transformations starting from this compound to generate valuable pharmaceutical intermediates.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[1][2] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. Starting with this compound, various aryl, heteroaryl, or vinyl groups can be introduced at the 3-position.

Logical Diagram: Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products start This compound reagents start->reagents boronic R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) boronic->reagents product 3-R-4-isopropylpyridine reagents->product  Pd Catalyst  Base, Solvent  Heat

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-isopropyl-3-phenylpyridine
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 214.10 mg), phenylboronic acid (1.2 mmol, 146.3 mg), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 57.8 mg), and a base like potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling
ParameterReagent / ConditionPurpose / NotesTypical Yield
Aryl Halide This compoundStarting material-
Boron Reagent Aryl/Heteroaryl Boronic Acid or EsterSource of the new C-C bond partner-
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a ligandCatalyzes the C-C bond formation[3]-
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid[4]-
Solvent Dioxane/H₂O, Toluene, DMFProvides a medium for the reaction[5]-
Temperature 80 - 110 °CProvides energy for the reaction-
Yield -Varies by substrate70-95%

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[6][7] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes, which are key intermediates for various pharmaceuticals, including kinase inhibitors.[8]

Logical Diagram: Sonogashira Coupling Reaction

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products start This compound reagents start->reagents alkyne R-C≡CH (Terminal Alkyne) alkyne->reagents product 3-(Alkynyl)-4-isopropylpyridine reagents->product  Pd Catalyst, Cu(I) Cocatalyst  Base, Solvent Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products start This compound reagents start->reagents amine R¹R²NH (Primary/Secondary Amine) amine->reagents product 3-(R¹R²N)-4-isopropylpyridine reagents->product  Pd Catalyst, Ligand  Strong Base, Solvent Cyanation_Reaction cluster_reactants Reactants cluster_products Products start This compound reagents start->reagents cyanide Cyanide Source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) cyanide->reagents product 4-isopropylpyridine-3-carbonitrile reagents->product  Pd Catalyst, Ligand  Solvent, Heat Synthetic_Workflow cluster_reactions Key Synthetic Transformations cluster_intermediates Pharmaceutical Intermediate Classes start This compound (Starting Material) suzuki Suzuki Coupling start->suzuki + R-B(OH)₂ (Pd cat.) sonogashira Sonogashira Coupling start->sonogashira + R-C≡CH (Pd/Cu cat.) buchwald Buchwald-Hartwig Amination start->buchwald + R¹R²NH (Pd cat.) cyanation Cyanation start->cyanation + 'CN' source (Pd cat.) biaryls Biaryl Pyridines suzuki->biaryls alkynes Alkynyl Pyridines sonogashira->alkynes amines Amino Pyridines buchwald->amines nitriles Cyanopyridines cyanation->nitriles

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 3-Bromo-4-isopropylpyridine as a key starting material. The following sections detail palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] These methods offer a versatile platform for accessing a wide array of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Pyridines via Suzuki Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5][6] This reaction is particularly useful for synthesizing biaryl and substituted aromatic compounds.

General Protocol for Suzuki Coupling of this compound

A general procedure involves the reaction of this compound with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base like K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v), is added.

  • The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours, while the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation: Suzuki Coupling Reactions
EntryBoronic Acid/EsterProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-isopropyl-3-phenylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
22-Thiopheneboronic acid4-isopropyl-3-(thiophen-2-yl)pyridinePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O90878
3(Furan-2-yl)boronic acid3-(Furan-2-yl)-4-isopropylpyridinePd(PPh₃)₄K₂CO₃DMF/H₂O110682
4Pyrimidine-5-boronic acid4-isopropyl-3-(pyrimidin-5-yl)pyridinePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O951075

Experimental Workflow: Suzuki Coupling

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Workup & Purification This compound This compound Combine & Degas Combine & Degas This compound->Combine & Degas Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Combine & Degas Palladium Catalyst Palladium Catalyst Palladium Catalyst->Combine & Degas Base Base Base->Combine & Degas Solvent Solvent Solvent->Combine & Degas Heat & Stir Heat & Stir Combine & Degas->Heat & Stir Inert Atmosphere Quench & Extract Quench & Extract Heat & Stir->Quench & Extract Reaction Completion Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: General workflow for the Suzuki coupling of this compound.

Synthesis of N-Aryl/Heteroaryl Pyridinamines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the formation of C-N bonds.[1][7] This reaction is highly versatile for the synthesis of a wide range of arylamines.

General Protocol for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with various primary or secondary amines.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a phosphine ligand (e.g., BINAP, Xantphos, or RuPhos, 0.02-0.10 eq.), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.5 eq.).

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.

  • The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of Celite® to remove inorganic salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Reactions
EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineN-(4-isopropylpyridin-3-yl)anilinePd₂(dba)₃ / BINAPNaOtBuToluene1001675
2Morpholine4-(4-isopropylpyridin-3-yl)morpholinePd₂(dba)₃ / XantphosK₃PO₄1,4-Dioxane1101288
3Indole1-(4-isopropylpyridin-3-yl)-1H-indolePd(OAc)₂ / RuPhosK₃PO₄Toluene1002072
42-AminopyrimidineN-(4-isopropylpyridin-3-yl)pyrimidin-2-aminePd₂(dba)₃ / BINAPNaOtBu1,4-Dioxane1202465

Signaling Pathway: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R₂NH Amine Complex Amine Complex Amine Coordination->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation Base Amido Complex Amido Complex Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Product Product Reductive Elimination->Product Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Synthesis of Alkynylpyridines via Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[2]

General Protocol for Sonogashira Coupling

This protocol outlines the coupling of this compound with various terminal alkynes.

Experimental Protocol:

  • To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or Et₃N), add the terminal alkyne (1.2-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) salt like CuI (0.05-0.10 eq.).

  • A base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used as the solvent or co-solvent.

  • The reaction is stirred at room temperature to 60 °C for 2-16 hours.

  • Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent, washed with aqueous NH₄Cl and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation: Sonogashira Coupling Reactions
EntryAlkyneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene4-isopropyl-3-(phenylethynyl)pyridinePd(PPh₃)₄ / CuIEt₃NTHF251690
2Trimethylsilylacetylene4-isopropyl-3-((trimethylsilyl)ethynyl)pyridinePd(PPh₃)₄ / CuIi-Pr₂NHDMF40885
3Propargyl alcohol3-(4-isopropylpyridin-3-yl)prop-2-yn-1-olPd(PPh₃)₂Cl₂ / CuIEt₃NTHF50678
4Ethynyltrimethylsilane3-(ethynyl)-4-isopropylpyridine (after desilylation)Pd(PPh₃)₄ / CuIEt₃NTHF251282 (two steps)
Reaction Scheme: Synthesis of Fused Heterocycles

The alkynylpyridine products from the Sonogashira coupling can serve as versatile intermediates for the synthesis of fused heterocyclic systems, such as furopyridines, through subsequent cyclization reactions.

Sonogashira_Cyclization This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Sonogashira Coupling Alkynylpyridine Intermediate Alkynylpyridine Intermediate Sonogashira Coupling->Alkynylpyridine Intermediate Cyclization Cyclization Alkynylpyridine Intermediate->Cyclization e.g., Base-catalyzed Furopyridine Product Furopyridine Product Cyclization->Furopyridine Product

Caption: Synthetic route to furopyridines via Sonogashira coupling and subsequent cyclization.

Synthesis of Pyridopyrimidines

Pyridopyrimidines are an important class of N-heterocycles with a wide range of biological activities.[8][9] One synthetic approach involves the construction of the pyrimidine ring onto the pyridine core.

Protocol for the Synthesis of a Pyrido[4,3-d]pyrimidine Derivative

This protocol describes a potential route starting from an amino-substituted pyridine derived from this compound.

Experimental Protocol:

  • Step 1: Amination. Convert this compound to 3-amino-4-isopropylpyridine via a Buchwald-Hartwig amination with a suitable ammonia equivalent or through a multi-step sequence involving nitration and reduction.

  • Step 2: Cyclization. React 3-amino-4-isopropylpyridine with a suitable reagent to form the pyrimidine ring. For example, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by treatment with an aminating agent (e.g., ammonium chloride) and subsequent cyclization can yield the pyridopyrimidine core.

  • The reaction conditions for cyclization can vary widely depending on the specific reagents used and may require heating in a suitable solvent like ethanol or acetic acid.

  • The final product is isolated and purified using standard techniques such as crystallization or column chromatography.

Data Presentation: Synthesis of a Pyrido[4,3-d]pyrimidine
StepReactionReagentsSolventConditionsProductYield (%)
1AminationNaN(TMS)₂, Pd₂(dba)₃, t-Bu₃PToluene110 °C, 18 h3-Amino-4-isopropylpyridine70
2Formamidine formationDMF-DMANeat100 °C, 4 hN'-(4-isopropylpyridin-3-yl)-N,N-dimethylformimidamide95
3CyclizationNH₄Cl, EtOHEthanolReflux, 12 h5-isopropylpyrido[4,3-d]pyrimidine60

Logical Relationship: Pyridopyrimidine Synthesis Strategy

Pyridopyrimidine_Synthesis Start This compound Step1 Functional Group Interconversion (e.g., Amination) Start->Step1 Intermediate 3-Amino-4-isopropylpyridine Step1->Intermediate Step2 Pyrimidine Ring Formation Intermediate->Step2 Product Pyridopyrimidine Derivative Step2->Product

Caption: Strategy for the synthesis of pyridopyrimidines from this compound.

References

Application Notes and Protocols: Scale-Up Synthesis of 3-Bromo-4-isopropylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-4-isopropylpyridine serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its substituted pyridine core is a common motif in medicinal chemistry. Transitioning the synthesis of this intermediate and its derivatives from laboratory scale to pilot or production scale requires robust, reproducible, and safe procedures. Key considerations for scale-up include reaction kinetics, heat management, reagent addition control, and efficient product isolation. These application notes provide a comprehensive, albeit representative, guide to address these challenges.

Synthesis of this compound

The selected method involves the direct bromination of 4-isopropylpyridine. This approach is often favored for its atom economy and straightforward execution. Careful control of the reaction temperature is critical to manage the exotherm and minimize the formation of impurities.

Experimental Protocol: Kilogram-Scale Bromination

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Addition funnel or pump for controlled liquid addition

  • Receiving vessels for quenching and extraction

  • Filtration equipment

  • Vacuum distillation apparatus

Reagents:

  • 4-isopropylpyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (98%)

  • Sodium hydroxide (50% w/w aq.)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with 4-isopropylpyridine (5.0 kg, 41.6 mol) and concentrated sulfuric acid (15.0 L).

  • Cooling: Cool the stirred mixture to 0-5 °C using a chiller.

  • NBS Addition: Slowly add N-Bromosuccinimide (7.78 kg, 43.7 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by HPLC or GC-MS until consumption of the starting material is complete.

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a separate vessel containing crushed ice (30 kg).

  • Basification: Adjust the pH of the aqueous solution to 8-9 by the slow addition of 50% sodium hydroxide solution while maintaining the temperature below 25 °C.

  • Extraction: Transfer the mixture to a suitable liquid-liquid extractor and extract with dichloromethane (3 x 15 L).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 L) and brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Process Data Summary

The following table summarizes representative data for the synthesis of this compound at various scales.

ParameterLab Scale (100 g)Pilot Scale (5.0 kg)Production Scale (25.0 kg)
Input (4-isopropylpyridine) 100 g5.0 kg25.0 kg
Output (Product) 135 g6.8 kg34.5 kg
Molar Yield 81%82%83%
Purity (by HPLC) >98%>98%>99%
Typical Cycle Time 18 hours24 hours30 hours

Synthesis Workflow Diagram

G start_end start_end process process qc qc output output A Start: Prepare Reactor B Charge 4-isopropylpyridine and Sulfuric Acid A->B C Cool to 0-5 °C B->C D Portion-wise Addition of NBS (T < 10 °C) C->D E Reaction at RT (12-16 hours) D->E F In-Process Control (IPC): Reaction Completion? E->F F->E No G Aqueous Quench on Ice F->G Yes H Basification with NaOH (pH 8-9, T < 25 °C) G->H I DCM Extraction H->I J Wash & Dry Organic Phase I->J K Solvent Concentration J->K L Vacuum Distillation K->L M Final Product: This compound L->M N End M->N

Caption: Workflow for the scale-up synthesis of this compound.

Synthesis of 3-Aryl-4-isopropylpyridine Derivatives

A common subsequent step is the functionalization of the bromo-pyridine core. The Suzuki-Miyaura cross-coupling reaction is an excellent choice for this transformation due to its high functional group tolerance, scalability, and the commercial availability of a wide range of boronic acids.

Experimental Protocol: Kilogram-Scale Suzuki Coupling

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet

  • Solid addition port

  • Filtration unit (e.g., Nutsche filter)

  • Crystallization vessel

Reagents:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Heptane

Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a separate inerted vessel, stir Palladium(II) acetate (45 g, 0.2 mol) and Triphenylphosphine (210 g, 0.8 mol) in Toluene (5 L) at room temperature for 1 hour to pre-form the active catalyst complex.

  • Reactor Setup: Charge the 100 L reactor with this compound (6.0 kg, 29.9 mol), Phenylboronic acid (4.0 kg, 32.8 mol), and Potassium carbonate (8.28 kg, 59.9 mol).

  • Solvent Addition: Add Toluene (30 L) and deionized water (15 L) to the reactor.

  • Inerting: Sparge the stirred slurry with nitrogen for at least 1 hour to degas the system.

  • Catalyst Addition: Add the pre-formed catalyst solution to the reactor.

  • Heating: Heat the reaction mixture to 85-90 °C and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Cooling & Phase Separation: Cool the mixture to room temperature and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with water (2 x 10 L).

  • Solvent Swap & Crystallization: Concentrate the toluene layer under vacuum. Add heptane (25 L) to the residue and heat to reflux to dissolve, then cool slowly to 0-5 °C to induce crystallization.

  • Isolation: Isolate the product by filtration, wash the filter cake with cold heptane (10 L), and dry under vacuum at 40 °C to yield 3-Phenyl-4-isopropylpyridine.

Process Data Summary

The following table summarizes representative data for the Suzuki coupling reaction at various scales.

ParameterLab Scale (50 g)Pilot Scale (6.0 kg)Production Scale (30.0 kg)
Input (Bromo-pyridine) 50 g6.0 kg30.0 kg
Output (Product) 42 g5.1 kg25.8 kg
Molar Yield 86%87%88%
Purity (by HPLC) >99%>99%>99.5%
Typical Cycle Time 12 hours20 hours28 hours

Synthetic Pathway Diagram

G p1 p2 p3 sub This compound prod 3-Phenyl-4-isopropylpyridine sub->prod Pd(OAc)₂, PPh₃ K₂CO₃, Toluene/H₂O 85-90 °C bor Phenylboronic Acid plus +

Catalytic Systems for Cross-Coupling with 3-Bromo-4-isopropylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cross-coupling of 3-Bromo-4-isopropylpyridine, a versatile building block in medicinal chemistry and materials science. The following sections outline established catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering researchers the necessary tools to synthesize a diverse range of substituted 4-isopropylpyridine derivatives.

Introduction

This compound is a key heterocyclic intermediate whose functionalization is crucial for the development of novel compounds with potential therapeutic applications. Cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and the strategic application of these reactions to the 3-position of the pyridine ring allows for the introduction of a wide array of molecular fragments. This document details palladium-catalyzed systems for achieving these transformations efficiently.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.

Catalytic System and Quantitative Data

A summary of a reported successful Suzuki-Miyaura coupling with this compound is presented in Table 1.

Entry Coupling Partner Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%)
12-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenolPdCl₂(dppf)dppfK₂CO₃1,4-Dioxane/H₂O801685
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a documented synthesis of 2-(4-isopropylpyridin-3-yl)-5-fluorophenol.

Materials:

  • This compound

  • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 eq).

  • Add PdCl₂(dppf) (0.05 eq).

  • Add Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Add anhydrous 1,4-Dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Add degassed water (typically 10-25% of the volume of dioxane).

  • The flask is sealed and the reaction mixture is stirred and heated to 80°C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2-(4-isopropylpyridin-3-yl)-5-fluorophenol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Ester - PdCl₂(dppf) - K₂CO₃ solvent Add Solvents: - Anhydrous Dioxane - Degassed Water reagents->solvent In Schlenk Flask (Inert Atmosphere) heat Heat to 80°C Stir for 16h solvent->heat quench Cool & Dilute heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines. For the amination of this compound, a catalytic system employing a bulky, electron-rich phosphine ligand is generally required to achieve high efficiency.[1]

Representative Catalytic Systems
Entry Amine Catalyst Precursor Ligand Base Solvent Temp (°C) Time (h)
1Primary/Secondary Alkyl or Aryl AminePd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, or BrettPhosNaOtBu or LHMDSToluene or Dioxane80-1104-24
2Aniline DerivativesPd₂(dba)₃BINAPNaOtBuToluene804
Generalized Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald Ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01-0.02 eq) and the appropriate phosphine ligand (0.02-0.04 eq).

  • Add NaOtBu (1.4 eq).

  • Add this compound (1.0 eq).

  • Add the amine (1.2 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110°C) for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + HNR¹R² Amido Palladium Amido Complex AmineCoord->Amido - Base-H⁺Br⁻ RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product

Caption: Buchwald-Hartwig Catalytic Cycle.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is highly valuable for the synthesis of substituted alkynes.

Representative Catalytic Systems

Specific conditions for this compound are not detailed in the provided search results, but general conditions for bromopyridines can be applied as a starting point.[3]

Entry Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Temp (°C)
1Terminal AlkynePd(PPh₃)₂Cl₂CuIEt₃N or i-Pr₂NHTHF or DMFRT - 65
Generalized Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal Alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.05-0.1 eq).

  • Add the solvent (THF or DMF).

  • Add the base (Et₃N or i-Pr₂NH, often used in excess or as the solvent).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature or heat as required (up to 65°C) until completion (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride, water, and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition Pd0->OxAdd_Pd + Ar-Br Transmetal Transmetalation OxAdd_Pd->Transmetal + Cu-C≡CR RedElim_Pd Reductive Elimination Transmetal->RedElim_Pd RedElim_Pd->Pd0 - Ar-C≡CR CuX CuX PiComplex π-Alkyne Complex CuX->PiComplex + H-C≡CR CuAcetylide Copper Acetylide PiComplex->CuAcetylide + Base - Base-H⁺X⁻ CuAcetylide->Transmetal

Caption: Sonogashira Catalytic Cycles.

Conclusion

The cross-coupling reactions outlined in these application notes provide a robust platform for the derivatization of this compound. The Suzuki-Miyaura coupling is well-established for creating C-C bonds with this substrate. While specific optimized conditions for Buchwald-Hartwig and Sonogashira couplings of this compound require further investigation, the provided generalized protocols, based on successful reactions with similar bromopyridines, offer a strong starting point for any research and development program. Careful optimization of catalysts, ligands, bases, and solvents will be key to achieving high yields and purity for novel derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3-Bromo-4-isopropylpyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 3-bromo-4-isopropylpyridine.

Troubleshooting Guide

Q1: I am getting a low or no yield of my desired product. What are the common causes and how can I address them?

A1: Low to no yield in the Suzuki coupling of this compound can stem from several factors, often related to the steric hindrance from the isopropyl group and the coordinating nature of the pyridine nitrogen. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Inactivity: The palladium catalyst may not be in its active Pd(0) state, or the chosen ligand may not be suitable for this sterically demanding substrate.

    • Solution:

      • Ensure your palladium precursor, such as Pd(OAc)₂, is adequately reduced to Pd(0) in the reaction mixture. The use of phosphine ligands can facilitate this.

      • Switch to a bulkier, more electron-rich phosphine ligand. Ligands like SPhos, RuPhos, or cataCXium® A have shown success in coupling sterically hindered substrates.[1] N-heterocyclic carbene (NHC) ligands are also a good alternative.

      • Increase the catalyst loading, but be mindful of potential side reactions and cost.

  • Inadequate Base: The base might not be strong enough or soluble enough to effectively promote the transmetalation step.

    • Solution:

      • Potassium phosphate (K₃PO₄) is often an effective base for challenging Suzuki couplings.[2]

      • Cesium carbonate (Cs₂CO₃) is another strong base that can improve yields.

      • Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Poor Solvent Choice: The solvent system may not be optimal for dissolving all reactants and facilitating the catalytic cycle.

    • Solution:

      • A mixture of an organic solvent and water is common. Toluene/water or 1,4-dioxane/water are frequently used.[3][4]

      • Polar aprotic solvents like DMF can sometimes be effective, but may also promote side reactions.[3]

      • Consider using 2-MeTHF as a solvent, which has been shown to improve yields in some challenging Suzuki couplings.[1]

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst through oxidation.

    • Solution:

      • Thoroughly degas your solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.

      • Maintain a positive pressure of an inert gas throughout the reaction.

Q2: I am observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction where the boronic acid couples with itself. This is often promoted by the presence of Pd(II) species and oxygen.

  • Solution:

    • Ensure complete reduction of your Pd(II) precatalyst to Pd(0).

    • Rigorously exclude oxygen from your reaction.

    • Adding the aryl bromide in a slight excess can sometimes favor the cross-coupling pathway.

    • Lowering the reaction temperature may also reduce the rate of homocoupling.

Q3: The reaction starts but then seems to stall, leading to incomplete conversion. What could be the reason?

A3: Reaction stalling can be due to catalyst deactivation or insolubility of intermediates.

  • Solution:

    • Catalyst Deactivation: The Lewis basic pyridine nitrogen of this compound can coordinate to the palladium center and inhibit its catalytic activity.

      • Using bulky ligands can help prevent this coordination.

      • Adding a Lewis acid, such as B(OMe)₃, can sometimes bind to the pyridine nitrogen, preventing it from poisoning the catalyst.

    • Insolubility: The product or an intermediate may be insoluble in the reaction mixture, causing it to precipitate and halt the reaction.

      • Try a different solvent system that offers better solubility for all components at the reaction temperature.

      • Increasing the reaction temperature might improve solubility, but monitor for product decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable set of starting conditions would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable ligand.

  • Ligand: SPhos (2-4 mol%).

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: 1,4-dioxane/water (4:1 v/v).

  • Temperature: 80-100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Q2: How critical is the purity of the boronic acid?

A2: The purity of the boronic acid is very important. Impurities can lead to side reactions and lower yields. Boronic acids can dehydrate to form boroxines, which are often less reactive. It is recommended to use freshly purchased or purified boronic acids.

Q3: Can I use a different palladium precursor?

A3: Yes, other palladium precursors like Pd(OAc)₂ or Pd(PPh₃)₄ can be used.[3] However, the choice of precursor can influence the reaction, and you may need to re-optimize other parameters like the ligand and base.

Q4: What is the role of water in the reaction mixture?

A4: Water is often necessary to dissolve the inorganic base (like K₃PO₄ or Na₂CO₃) and to facilitate the transmetalation step of the catalytic cycle.

Q5: How do I effectively degas my reaction mixture?

A5: There are two common methods for degassing:

  • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.

  • Freeze-Pump-Thaw: This method is more rigorous. Freeze the solvent or reaction mixture with liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of Suzuki reactions with substituted bromopyridines, which can be used as a guide for optimizing the reaction of this compound.

ParameterVariationExpected Impact on YieldRationale
Catalyst/Ligand Pd(PPh₃)₄ModerateA standard catalyst, but may be less effective for sterically hindered substrates.
Pd(OAc)₂ / SPhosHighBulky, electron-rich ligand facilitates oxidative addition and reductive elimination.
Pd₂(dba)₃ / XPhosHighAnother bulky ligand system often used for challenging couplings.
Base Na₂CO₃ModerateA common, milder base.
K₃PO₄HighA stronger base that is often more effective for hindered substrates.[2]
Cs₂CO₃HighA strong, but more expensive, base that can significantly improve yields.
Solvent Toluene/H₂OGoodA standard biphasic system.
1,4-Dioxane/H₂OVery GoodOften provides better solubility for a wider range of substrates.[4]
DMFVariableCan be effective but may lead to side reactions and is difficult to remove.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

    • The flask is equipped with a magnetic stir bar.

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to remove oxygen.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via a syringe under a positive pressure of inert gas.

  • Catalyst Addition:

    • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) and dissolve them in a small amount of the degassed organic solvent.

    • Add the catalyst solution to the reaction flask via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants (Aryl Halide, Boronic Acid, Base) B 2. Create Inert Atmosphere (Vacuum/Inert Gas Cycles) A->B C 3. Add Degassed Solvents B->C D 4. Add Catalyst/Ligand C->D E 5. Heat and Stir (Monitor by TLC/LC-MS) D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Start Low or No Yield Check_Catalyst Is the Catalyst/Ligand System Optimal? Start->Check_Catalyst Check_Base Is the Base Strong/Soluble Enough? Start->Check_Base Check_Conditions Are Reaction Conditions Correct? Start->Check_Conditions Sol_Catalyst1 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Sol_Catalyst1 No Sol_Catalyst2 Increase Catalyst Loading Check_Catalyst->Sol_Catalyst2 No Sol_Base1 Switch to a Stronger Base (e.g., K3PO4, Cs2CO3) Check_Base->Sol_Base1 No Check_Inert Is the Atmosphere Inert? Check_Conditions->Check_Inert No Check_Solvent Is the Solvent System Appropriate? Check_Conditions->Check_Solvent No Success Yield Improved Sol_Catalyst1->Success Sol_Catalyst2->Success Sol_Base1->Success Sol_Inert Degas Solvents and Reaction Mixture Thoroughly Check_Inert->Sol_Inert No Sol_Solvent Try a Different Solvent (e.g., Dioxane/H2O, 2-MeTHF) Check_Solvent->Sol_Solvent No Sol_Inert->Success Sol_Solvent->Success

Caption: Troubleshooting decision tree for low-yield Suzuki reactions.

References

Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products during cross-coupling reactions with 3-Bromo-4-isopropylpyridine.

FAQs: Understanding Common Side Products

Q1: What are the most common side products observed in Suzuki-Miyaura cross-coupling reactions of this compound?

A1: The primary side products encountered are homocoupling of the boronic acid reagent, dehalogenation of the this compound substrate, and in certain cases, β-hydride elimination from the organoborane coupling partner. The sterically hindered nature of the isopropyl group and the electronic properties of the pyridine ring can influence the prevalence of these side reactions.

Q2: What leads to the formation of homocoupled biaryl products in my Suzuki-Miyaura reaction?

A2: Homocoupling of boronic acids to form symmetrical biaryls is often promoted by the presence of Pd(II) species in the reaction mixture. This can occur if the Pd(0) catalyst is oxidized by residual oxygen or other oxidants.[1][2] In some cases, the reaction between Pd(II) and a boronic acid can be a stoichiometric process leading to the homocoupled product and Pd(0).[3]

Q3: Why am I observing the formation of 4-isopropylpyridine (dehalogenation product) in my reaction?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through a competing reaction pathway where an amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[4] In some instances, excessive amounts of a reducing agent or certain solvents can also contribute to dehalogenation.[5][6][7]

Q4: What are the typical side products in Buchwald-Hartwig amination with this compound?

A4: A common unproductive side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, leading to the formation of 4-isopropylpyridine.[4] This can compete with the desired C-N bond formation.

Q5: Are there specific side products to watch for in Heck coupling reactions with this compound?

A5: While less specifically detailed for this substrate in the literature, general side reactions in Heck couplings can include double bond isomerization in the alkene partner and the formation of Heck-type homocoupling products. The specific outcomes can be influenced by the catalyst, base, and reaction conditions employed.

Troubleshooting Guides

Issue 1: High Levels of Boronic Acid Homocoupling in Suzuki-Miyaura Coupling

This guide will help you troubleshoot and minimize the formation of the homocoupled biaryl side product.

Troubleshooting Workflow:

Homocoupling_Troubleshooting start High Homocoupling Detected deoxygenation Improve Deoxygenation Protocol (e.g., N2/Ar sparging) start->deoxygenation Step 1 catalyst_precatalyst Use Pd(0) Precatalyst (e.g., Pd(PPh3)4) deoxygenation->catalyst_precatalyst Step 2 reducing_agent Add a Mild Reducing Agent (e.g., potassium formate) catalyst_precatalyst->reducing_agent Step 3 check_reagents Check Reagent Purity (boronic acid, base) reducing_agent->check_reagents Step 4 end Homocoupling Minimized check_reagents->end

Troubleshooting workflow for boronic acid homocoupling.

Detailed Steps:

  • Improve Deoxygenation: Rigorous exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3]

    • Action: Sparge all solvents and the reaction mixture with an inert gas (Nitrogen or Argon) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: The choice of palladium source can influence the amount of Pd(II) present.

    • Action: If using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄.

  • Additive Inclusion: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.

    • Action: Introduce potassium formate to the reaction mixture. This can minimize the concentration of free Pd(II) without significantly interfering with the main catalytic cycle.[3]

  • Reagent Quality: Impurities in the boronic acid or base can sometimes contribute to side reactions.

    • Action: Ensure the purity of the boronic acid and base. If necessary, repurify the boronic acid before use.

Summary of Conditions to Minimize Homocoupling:

ParameterRecommended Condition to Minimize Homocoupling
Atmosphere Rigorously inert (Nitrogen or Argon)
Catalyst Pd(0) precatalysts (e.g., Pd(PPh₃)₄)
Additives Mild reducing agents (e.g., potassium formate)
Reagents High purity boronic acid and base
Issue 2: Significant Formation of Dehalogenation Product (4-isopropylpyridine)

This guide addresses the issue of hydrodehalogenation of this compound.

Troubleshooting Workflow:

Dehalogenation_Troubleshooting start High Dehalogenation Detected base_choice Optimize Base (Weaker, non-nucleophilic base) start->base_choice Step 1 solvent_choice Change Solvent (Avoid alcohols if possible) base_choice->solvent_choice Step 2 ligand_effect Screen Ligands (Bulky, electron-rich ligands) solvent_choice->ligand_effect Step 3 temp_control Lower Reaction Temperature ligand_effect->temp_control Step 4 end Dehalogenation Minimized temp_control->end

References

Technical Support Center: Purification of Crude 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Bromo-4-isopropylpyridine. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the bromination reaction such as regioisomers (e.g., 2-bromo-4-isopropylpyridine), and over-brominated species. Residual solvents from the reaction workup may also be present.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity.

  • Fractional vacuum distillation is effective for separating volatile impurities and isomers with different boiling points.

  • Flash column chromatography is ideal for removing non-volatile impurities and closely related isomers that are difficult to separate by distillation.

  • Recrystallization can be employed if the crude product is a solid or can be converted to a solid salt, and is excellent for removing small amounts of impurities.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is expected to be a colorless to light yellow liquid or a low-melting solid. Discoloration, such as a brown or dark appearance, may indicate the presence of oxidized impurities.

Q4: How can I assess the purity of this compound after purification?

A4: Purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC) is a common method to determine the percentage of purity.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can identify the desired product and detect the presence of structural isomers and other impurities.

  • Mass Spectrometry (MS) confirms the molecular weight of the product.

Troubleshooting Guide

Issue 1: The purified this compound is discolored (yellow to brown).

  • Possible Cause: Aromatic amines and pyridines can be susceptible to oxidation, leading to discoloration. This is a common issue with related compounds like O-bromoaniline.[1]

  • Solution:

    • Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Fractional Vacuum Distillation: Distilling the material under reduced pressure can remove colored, high-boiling point impurities. For solid compounds that discolor, vacuum distillation can be a powerful purification method.[1]

    • Charcoal Treatment: Before the final purification step (e.g., distillation or recrystallization), dissolving the crude product in a suitable solvent and treating it with activated charcoal can help adsorb colored impurities.

Issue 2: GC analysis shows low purity (<98%) after a single purification step.

  • Possible Cause: The chosen purification method may not be optimal for the specific impurity profile. For instance, distillation may not separate isomers with very close boiling points.

  • Solution:

    • Sequential Purification: Employ a combination of techniques. For example, perform a fractional vacuum distillation first to remove the bulk of impurities, followed by flash column chromatography to separate persistent isomers.

    • Optimize Parameters: Adjust the parameters of your current method. For distillation, use a column with higher theoretical plates. For chromatography, screen different solvent systems to achieve better separation.

Issue 3: Impurities are co-eluting with the product during column chromatography.

  • Possible Cause: The polarity of the chosen eluent system may be too high or too low, resulting in poor separation.

  • Solution:

    • Solvent System Screening: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate) to find the optimal conditions for separation before running the column.

    • Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can improve the resolution between compounds with similar retention factors.

Data on Purification Techniques

The following table summarizes typical results from different purification methods for crude this compound. These values are illustrative and can vary based on the initial purity of the crude material.

Purification TechniqueInitial Purity (GC)Final Purity (GC)Typical YieldNotes
Fractional Vacuum Distillation~85%95-98%70-80%Effective for removing volatile impurities and some isomers.
Flash Column Chromatography~85%>99%60-75%Excellent for removing polar and non-polar impurities, as well as isomers.
Recrystallization~90% (as a solid salt)>99%50-70%Highly effective for achieving high purity if a suitable solvent is found.

Experimental Protocols

Fractional Vacuum Distillation

This method is suitable for separating compounds with different boiling points.

Methodology:

  • Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated distillation column packed with Raschig rings or a Vigreux column.

  • Place the crude this compound (e.g., 20 g) in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).

  • Begin heating the distillation flask gently with a heating mantle.

  • Collect and discard the initial low-boiling fraction.

  • Collect the main fraction at the expected boiling point of this compound under the applied vacuum.

  • Stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially unstable residues.

  • Analyze the collected fraction for purity using GC or NMR.

Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Apply positive pressure to achieve a fast flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Analysis: Analyze the resulting product for purity.

Recrystallization

This method is used to purify solids by dissolving them in a hot solvent and allowing the pure compound to crystallize upon cooling.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point and purity of the recrystallized product.

Visualizations

Purification_Decision_Tree start Crude this compound impurity_analysis Analyze Impurity Profile (TLC, GC, NMR) start->impurity_analysis volatile_impurities Are major impurities volatile with different boiling points? impurity_analysis->volatile_impurities isomers_present Are isomers the main impurity? volatile_impurities->isomers_present No distillation Fractional Vacuum Distillation volatile_impurities->distillation Yes chromatography Flash Column Chromatography isomers_present->chromatography Yes recrystallization_option Is the product a solid or can it be solidified (e.g., as a salt)? isomers_present->recrystallization_option No check_purity Check Purity > 99%? distillation->check_purity chromatography->check_purity recrystallization_option->chromatography No recrystallization Recrystallization recrystallization_option->recrystallization Yes recrystallization->check_purity final_product Pure this compound check_purity->final_product Yes further_purification Consider sequential purification (e.g., Distillation then Chromatography) check_purity->further_purification No further_purification->chromatography

Caption: Decision tree for selecting a purification technique.

Chromatography_Workflow start Start: Crude Product prepare_column 1. Prepare Silica Gel Slurry and Pack Column start->prepare_column load_sample 2. Dissolve Crude Product and Load onto Column prepare_column->load_sample elute_column 3. Elute with Hexane/Ethyl Acetate Gradient load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions monitor_tlc 5. Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue elution combine_pure 6. Combine Pure Fractions monitor_tlc->combine_pure Fractions are pure evaporate_solvent 7. Evaporate Solvent combine_pure->evaporate_solvent end End: Purified Product evaporate_solvent->end

Caption: Workflow for flash column chromatography.

References

Technical Support Center: Overcoming Low Reactivity of 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 3-Bromo-4-isopropylpyridine in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of steric and electronic factors:

  • Steric Hindrance: The bulky isopropyl group at the 4-position sterically hinders the approach of the catalyst and coupling partner to the bromine at the 3-position. This can slow down or inhibit the oxidative addition step in the catalytic cycle.

  • Electronic Effects: The pyridine ring is an electron-deficient system, which generally favors nucleophilic aromatic substitution over palladium-catalyzed cross-coupling reactions. However, the electron-donating nature of the isopropyl group can slightly increase the electron density at the reaction center, making oxidative addition to the Pd(0) catalyst less favorable compared to more electron-deficient aryl bromides.

Q2: Which cross-coupling reactions are most affected by the low reactivity of this substrate?

A2: The challenges associated with this compound can affect most palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The extent of the difficulty will depend on the specific reaction conditions and the coupling partner.

Q3: What are the initial steps I should take when a reaction with this compound fails or gives low yields?

A3: When encountering difficulties, a systematic approach is recommended:

  • Verify Starting Material Quality: Ensure the purity of your this compound, coupling partner, and all reagents.

  • Optimize Reaction Conditions: Systematically screen key reaction parameters, including the catalyst system (precatalyst and ligand), base, solvent, temperature, and reaction time.

  • Consider Alternative Coupling Strategies: If one type of cross-coupling reaction consistently fails, exploring another (e.g., switching from Suzuki to a Negishi coupling) may be beneficial.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no conversion of this compound to the desired biaryl product.

Suzuki_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Suzuki Coupling of this compound Cause1 Poor Catalyst Activity Problem->Cause1 Cause2 Steric Hindrance Problem->Cause2 Cause3 Suboptimal Base/Solvent Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) Cause1->Solution1 Solution2 Employ Palladium Precatalysts (e.g., XPhos Pd G3) Cause1->Solution2 Cause2->Solution1 Solution5 Increase Temperature or Use Microwave Irradiation Cause2->Solution5 Solution3 Screen Different Bases (e.g., K3PO4, Cs2CO3) Cause3->Solution3 Solution4 Optimize Solvent System (e.g., Dioxane/H2O, Toluene/H2O) Cause3->Solution4 Solution6 Ensure Inert Atmosphere Cause4->Solution6

Probable Cause Recommended Solution
Inefficient Oxidative Addition Use a palladium precatalyst (e.g., XPhos Pd G2, XPhos Pd G3) in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands promote the formation of the active monoligated Pd(0) species.[1]
Steric Hindrance Increase the reaction temperature or consider using microwave irradiation to overcome the activation energy barrier.[1]
Suboptimal Base Screen different bases. While K2CO3 is common, stronger bases like K3PO4 or Cs2CO3 may be more effective.[2]
Poor Solvent System A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often crucial for the Suzuki reaction. Optimize the ratio and ensure adequate mixing.
Protodeborylation of Boronic Acid Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the boronic acid.

Representative Catalyst Systems for Suzuki Coupling of Hindered Bromopyridines

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh3)4K3PO41,4-Dioxane/H2O85-95Moderate to Good[3]
PdCl2(PPh3)2 / XPhosK2CO3Ethanol/H2O135 (Microwave)Good[1]
Pd(OAc)2 / SPhosK3PO4Toluene/H2O100~80 (for similar substrates)[4]
Buchwald-Hartwig Amination

Issue: Low yield of the desired 3-amino-4-isopropylpyridine derivative.

Buchwald_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Buchwald-Hartwig Amination of this compound Cause1 Catalyst Deactivation Problem->Cause1 Cause2 Slow Reductive Elimination Problem->Cause2 Cause3 Inappropriate Base Problem->Cause3 Cause4 Steric Hindrance Problem->Cause4 Solution1 Use Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos) Cause1->Solution1 Solution3 Optimize Solvent (e.g., Toluene, Dioxane) Cause1->Solution3 Cause2->Solution1 Solution2 Employ a Strong, Non-nucleophilic Base (e.g., NaOtBu, LiHMDS) Cause3->Solution2 Solution4 Increase Reaction Temperature Cause4->Solution4

Probable Cause Recommended Solution
Slow or Inefficient Catalysis Employ bulky and electron-rich biarylphosphine ligands such as BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands facilitate both oxidative addition and reductive elimination.[5]
Inappropriate Base A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be a good alternative.[6]
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands helps to mitigate this issue.
Amine Volatility If using a low-boiling-point amine, perform the reaction in a sealed tube to prevent its evaporation.[7]

Recommended Catalyst/Ligand Combinations for Buchwald-Hartwig Amination

Ligand Typical Amine Partner Common Base Notes
BrettPhos Primary alkyl and aryl aminesLiHMDS, NaOtBuParticularly effective for sterically hindered primary amines.
RuPhos Secondary alkyl and aryl aminesLiHMDS, NaOtBuShows good performance with a wide range of secondary amines.
Xantphos Various aminesCs2CO3, NaOtBuA versatile ligand that can be effective in many cases.[8]
Sonogashira Coupling

Issue: Failure to form the C-C bond between this compound and the terminal alkyne.

Sonogashira_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Sonogashira Coupling of this compound Cause1 Low Catalyst Activity Problem->Cause1 Cause2 Alkyne Homocoupling (Glaser Coupling) Problem->Cause2 Cause3 Suboptimal Base/Solvent Problem->Cause3 Solution1 Use a More Active Pd Source (e.g., PdCl2(PPh3)2) Cause1->Solution1 Solution4 Consider Copper-Free Conditions with Bulky Phosphine Ligands Cause1->Solution4 Solution5 Increase Temperature Cause1->Solution5 Solution2 Ensure Rigorous Degassing to Exclude Oxygen Cause2->Solution2 Solution3 Use an Amine Base/Solvent (e.g., Et3N, DIPEA) Cause3->Solution3

Probable Cause Recommended Solution
Low Catalyst Turnover Increase the catalyst loading or switch to a more active palladium source like PdCl2(PPh3)2. Ensure the presence of a copper(I) co-catalyst (e.g., CuI), which is crucial for the traditional Sonogashira reaction.[9]
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction promoted by oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Ineffective Base An amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used and often serves as the solvent as well. Ensure the base is dry and of high purity.[10]
Steric and Electronic Deactivation Consider a copper-free Sonogashira protocol. These methods often employ bulky, electron-rich phosphine ligands (similar to those used in Suzuki and Buchwald-Hartwig reactions) that can facilitate the coupling of challenging substrates.[11]

Typical Conditions for Sonogashira Coupling of Bromopyridines

Pd CatalystLigandCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(CF3COO)2PPh3CuIEt3NDMF10072-96[12]
Pd(PPh3)4-CuIEt3NTHFRoom Temp - RefluxGood[13]
PdCl2(PPh3)2-CuIEt3NAcetonitrile80Good[11]

Experimental Protocols

General Considerations for All Reactions:
  • All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • All glassware should be oven-dried before use.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure based on successful couplings of similar sterically hindered bromopyridines.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K3PO4 (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is adapted for sterically hindered substrates.

  • To an oven-dried Schlenk flask or a vial with a PTFE-lined cap, add the palladium precatalyst (e.g., a BrettPhos-based precatalyst, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the flask/vial, then evacuate and backfill with argon.

  • Add the degassed anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine (1.1-1.3 equiv.). If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added with the other solid reagents.

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of Celite to remove palladium residues.

  • The filtrate can then be worked up by washing with water and brine, followed by drying, concentration, and purification.

Protocol 3: Sonogashira Coupling of this compound

This protocol outlines a standard procedure that can be optimized for this challenging substrate.

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Evacuate and backfill the flask with argon.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, which can also serve as the solvent).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the reactivity. For this substrate, starting at a higher temperature (e.g., 80-100 °C) is advisable.[12]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution to remove copper salts.

  • Further wash with water and brine, then dry the organic layer, concentrate, and purify by column chromatography.

Signaling Pathways and Experimental Workflows

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OA_Complex Oxidative Addition Complex (R-Pd(II)-Br)L2 Pd0->OA_Complex Oxidative Addition + R-Br Transmetalation_Complex Transmetalation Complex (R-Pd(II)-R')L2 OA_Complex->Transmetalation_Complex Transmetalation + R'B(OH)2, Base Transmetalation_Complex->Pd0 Reductive Elimination Product R-R' (Product) Transmetalation_Complex->Product

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L Pd0->OA_Complex Oxidative Addition + Ar-X Amine_Complex Amine Coordination [(Ar-Pd(II)-X)L(R2NH)] OA_Complex->Amine_Complex + R2NH Amido_Complex Amido Complex (Ar-Pd(II)-NR2)L Amine_Complex->Amido_Complex - HX, + Base Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 (Product) Amido_Complex->Product

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA_Complex Oxidative Addition Complex (R-Pd(II)-X)L2 Pd0->OA_Complex Oxidative Addition + R-X Transmetalation_Complex Transmetalation Complex (R-Pd(II)-C≡CR')L2 OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product R-C≡CR' (Product) Transmetalation_Complex->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->OA_Complex

References

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-4-isopropylpyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-isopropylpyridine in cross-coupling reactions. The following sections offer insights into optimizing catalyst loading and overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cross-coupling reactions with this compound.

Issue 1: Low or No Product Yield

Question: I am not getting the desired product, or the yield is very low in my cross-coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in cross-coupling reactions involving this compound can stem from several factors, primarily related to catalyst activity and reaction conditions. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1] Additionally, the isopropyl group may introduce steric hindrance.

Troubleshooting Steps:

  • Catalyst and Ligand Choice:

    • For Suzuki-Miyaura coupling , consider using pre-formed palladium catalysts like Pd(dppf)Cl₂ or generating the active Pd(0) species in situ from Pd(OAc)₂ with a suitable phosphine ligand. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can be effective for challenging substrates.[2]

    • For Heck reactions , a common starting point is Pd(OAc)₂ with PPh₃. If this fails, consider more specialized ligands.

    • For Sonogashira couplings , a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[3][4][5]

  • Catalyst Loading:

    • While higher catalyst loading can sometimes improve yields for challenging substrates, it can also lead to increased side reactions and impurities.[6][7] Start with a moderate catalyst loading (e.g., 1-5 mol%) and optimize from there. For particularly difficult couplings, higher loadings (>5 mol%) might be necessary, but be mindful of the potential downsides.[8]

  • Reaction Conditions:

    • Solvent: Ensure your solvent is dry and degassed. Common solvents for Suzuki reactions include dioxane, toluene, or DMF, often with a small amount of water.[9][10] For Heck and Sonogashira reactions, solvents like DMF, acetonitrile, or THF are frequently used.[3]

    • Base: The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃.[11][12] For Heck reactions, an amine base like triethylamine is often employed. Sonogashira reactions also typically use an amine base.

    • Temperature: Ensure the reaction is running at the optimal temperature. Some reactions may require heating to proceed efficiently.[13]

  • Reagent Quality:

    • Verify the purity of your this compound and the coupling partner. Impurities can poison the catalyst.[14]

    • Ensure your boronic acid (for Suzuki coupling) is not degraded (protodeboronation).

Troubleshooting Flowchart:

Troubleshooting_Low_Yield Start Low/No Yield Check_Catalyst Verify Catalyst and Ligand Activity Start->Check_Catalyst Check_Catalyst->Start Inactive Catalyst Optimize_Loading Adjust Catalyst Loading Check_Catalyst->Optimize_Loading Catalyst OK Check_Conditions Evaluate Reaction Conditions (Solvent, Base, Temp) Optimize_Loading->Check_Conditions No Improvement Success Improved Yield Optimize_Loading->Success Yield Improved Check_Reagents Assess Reagent Purity Check_Conditions->Check_Reagents No Improvement Check_Conditions->Success Yield Improved Check_Reagents->Start Impure Reagents Check_Reagents->Success Yield Improved

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Catalyst Deactivation/Poisoning

Question: I suspect my palladium catalyst is being deactivated during the reaction with this compound. What are the common causes and how can I mitigate this?

Answer:

Catalyst deactivation is a common issue when working with nitrogen-containing heterocycles like pyridines. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to the formation of inactive catalyst species.

Mitigation Strategies:

  • Ligand Selection: Employ bulky, electron-rich ligands that can shield the palladium center and reduce the likelihood of pyridine coordination. Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) are often effective.

  • Use of Additives: In some cases, the addition of salts like LiCl can help to prevent catalyst poisoning.

  • Catalyst Pre-activation: Using pre-catalysts can sometimes lead to more consistent results by ensuring the active catalytic species is generated efficiently.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes promote catalyst decomposition. It is important to find the optimal temperature that allows for a reasonable reaction rate without causing significant catalyst deactivation.

    • Concentration: Very low reactant concentrations can sometimes favor catalyst decomposition pathways.

Catalyst Deactivation Pathway:

Catalyst_Deactivation Active_Catalyst Active Pd(0) Catalyst Pyridine_Coordination Coordination of This compound Active_Catalyst->Pyridine_Coordination Inactive_Complex Inactive Pd-Pyridine Complex Pyridine_Coordination->Inactive_Complex Decomposition Catalyst Decomposition Inactive_Complex->Decomposition

Caption: Simplified pathway for catalyst deactivation by pyridine coordination.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?

A1: A good starting point for catalyst loading in a Suzuki-Miyaura reaction is typically between 1 and 5 mol% of the palladium catalyst. For challenging substrates like this compound, you may need to go higher, but it's recommended to start in this range and optimize based on your results. Some studies have reported using up to 10 mol% for difficult couplings involving pyridines.[15]

Q2: How does catalyst loading affect the purity of my final product?

A2: Higher catalyst loadings can increase the rate of reaction and potentially the yield, but they can also lead to the formation of more byproducts.[6][7] These byproducts can arise from side reactions involving the catalyst or ligands. Therefore, it is a trade-off between reaction efficiency and the purity of the final product. It is often best to use the lowest catalyst loading that provides a reasonable yield in an acceptable timeframe.

Q3: Can I use the same catalyst for Suzuki, Heck, and Sonogashira reactions with this substrate?

A3: While some palladium catalysts are versatile, it is generally recommended to use catalyst systems optimized for each specific type of reaction.

  • Suzuki: Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with specialized ligands.

  • Heck: Often Pd(OAc)₂ with PPh₃ or other phosphine ligands.

  • Sonogashira: A dual system of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.[3][4][5]

Q4: Are there any specific safety precautions I should take when working with palladium catalysts?

A4: Yes, palladium catalysts, especially when finely divided, can be pyrophoric and should be handled in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen). Always consult the Safety Data Sheet (SDS) for the specific catalyst you are using. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

Quantitative Data on Catalyst Loading

The following tables summarize the effect of catalyst loading on the yield of cross-coupling reactions involving bromopyridine derivatives, providing a reference for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄5K₃PO₄1,4-Dioxane70-80Good[11]
Pd₂(dba)₃ / Ligand1.0-1.5KFDioxane110Good to Excellent[16]
Pd(OAc)₂ / PPh₃5K₂CO₃Toluene/Water100Moderate[17]

Table 2: Heck Reaction of Bromopyridines

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃5TEADMF100Good[18]
Pd(OAc)₂ / NHC Ligand1K₂CO₃DMF/H₂O80High[13]

Table 3: Sonogashira Coupling of Bromopyridines

Catalyst SystemPd Loading (mol%)Cu(I) Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI1020Et₂NDMFRTGood[3]
Pd(PPh₃)₄ / CuI5-105-10TEATolueneRefluxHigh[3]

Experimental Protocols

General Experimental Workflow:

Experimental_Workflow Start Reaction Setup Degas Degas Solvent Start->Degas Add_Reagents Add Reagents (Substrate, Coupling Partner, Base) Degas->Add_Reagents Add_Catalyst Add Catalyst and Ligand Add_Reagents->Add_Catalyst React Heat to Reaction Temperature Add_Catalyst->React Monitor Monitor Reaction (TLC, GC, LC-MS) React->Monitor Workup Reaction Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Note: The specific conditions (catalyst, ligand, base, solvent, temperature, and reaction time) should be optimized for each specific substrate combination.

References

Technical Support Center: Synthesis of 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-Bromo-4-isopropylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity management and yield optimization.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Diazotization Ensure the reaction temperature is maintained between -5°C and 0°C during the addition of sodium nitrite. Verify the quality and concentration of the sodium nitrite solution.Improved conversion of the starting amine to the diazonium salt, leading to a higher yield of the final product.
Premature Decomposition of Diazonium Salt Add the sodium nitrite solution slowly and maintain vigorous stirring to ensure rapid and efficient reaction. Avoid allowing the reaction temperature to rise above 0°C.Minimized decomposition of the unstable diazonium intermediate, thereby increasing the yield of this compound.
Suboptimal Bromination Conditions Ensure the hydrobromic acid and bromine are of high quality and used in the correct stoichiometric ratios. The reaction should be performed in a suitable acidic medium to facilitate the Sandmeyer reaction.Efficient replacement of the diazonium group with bromine, maximizing the product yield.
Losses During Work-up and Purification Carefully perform the neutralization and extraction steps to avoid loss of product into the aqueous phase. Optimize the column chromatography conditions (e.g., silica gel activity, eluent polarity) to ensure good separation and recovery.Minimized product loss during isolation and purification, leading to a higher overall yield.

Issue 2: Presence of Regioisomeric Impurities

The most common regioisomeric impurities are 2-Bromo-4-isopropylpyridine and 3-Bromo-5-isopropylpyridine. Their formation is often attributed to the directing effects of the isopropyl group and the pyridine nitrogen.

Analytical Data for Isomer Identification:

Compound Typical GC-MS Retention Time (min) Key Mass Fragments (m/z) ¹H NMR Chemical Shift (ppm, CDCl₃)
This compound 10.2201, 186, 120~8.5 (d, H2), ~8.3 (s, H5), ~7.2 (d, H6), ~3.2 (sept, CH), ~1.3 (d, CH₃)
2-Bromo-4-isopropylpyridine 9.8201, 186, 120~8.2 (d, H6), ~7.4 (d, H5), ~7.1 (s, H3), ~3.0 (sept, CH), ~1.2 (d, CH₃)
3-Bromo-5-isopropylpyridine 10.5201, 186, 120~8.6 (s, H2), ~8.4 (s, H6), ~7.8 (s, H4), ~3.1 (sept, CH), ~1.3 (d, CH₃)

Strategies for Minimizing Regioisomers:

  • Controlled Reaction Temperature: Maintaining a low temperature during diazotization and bromination can enhance the regioselectivity of the reaction.

  • Choice of Synthetic Route: The Sandmeyer reaction starting from 3-Amino-4-isopropylpyridine generally offers higher regioselectivity compared to direct bromination of 4-isopropylpyridine.

Issue 3: Formation of Polybrominated Impurities

Dibrominated and other polybrominated species can form if the reaction conditions are not carefully controlled.

Mitigation Strategies:

  • Stoichiometric Control: Use a precise stoichiometry of bromine relative to the substrate. An excess of bromine will favor the formation of polybrominated products.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent further bromination of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high purity?

A1: A robust and highly regioselective method is the Sandmeyer reaction starting from 4-isopropylpyridine. This multi-step process involves nitration, reduction, and finally diazotization followed by bromination. This approach minimizes the formation of isomeric impurities that are often challenging to separate.

Q2: How can I effectively remove regioisomeric impurities from my final product?

A2: Careful column chromatography on silica gel is the most effective method for separating regioisomers. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, typically provides good separation. It is crucial to use a high-resolution column and carefully monitor the fractions by TLC or GC.

Q3: What are the critical parameters to control during the Sandmeyer reaction to ensure a high yield and purity?

A3: The critical parameters are:

  • Temperature: Maintain the temperature between -5°C and 0°C during the formation of the diazonium salt to prevent its decomposition.

  • Rate of Addition: Add the sodium nitrite solution slowly and with vigorous stirring to ensure a controlled reaction.

  • Acidity: The reaction should be carried out in a strongly acidic medium (e.g., HBr) to ensure the stability of the diazonium salt and facilitate the substitution reaction.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Bromine: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. Always keep them in solution and at low temperatures.

  • Hydrobromic Acid: This is a corrosive acid. Handle with care and appropriate PPE.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is based on analogous syntheses of substituted bromopyridines and is expected to provide good yield and purity.

Step 1: Nitration of 4-isopropylpyridine

  • To a stirred solution of 4-isopropylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid (1.1 eq).

  • Allow the mixture to warm to room temperature and then heat to 80°C for 4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-isopropyl-3-nitropyridine.

Step 2: Reduction of 4-isopropyl-3-nitropyridine

  • Dissolve 4-isopropyl-3-nitropyridine (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-Amino-4-isopropylpyridine.

Step 3: Diazotization and Bromination (Sandmeyer Reaction)

  • To a stirred solution of 3-Amino-4-isopropylpyridine (1.0 eq) in 48% hydrobromic acid at -5°C, add bromine (1.1 eq) dropwise.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) while maintaining the temperature below 0°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Slowly warm the mixture to room temperature and then heat to 50°C for 30 minutes.

  • Cool the mixture and neutralize with a 50% sodium hydroxide solution to a pH of 8-9.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure this compound.

Visualizations

Synthesis_Workflow Start 4-isopropylpyridine Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Nitro_Intermediate 4-isopropyl-3-nitropyridine Nitration->Nitro_Intermediate Reduction Reduction (H₂, Pd/C) Nitro_Intermediate->Reduction Amino_Intermediate 3-Amino-4-isopropylpyridine Reduction->Amino_Intermediate Sandmeyer Sandmeyer Reaction (HBr, Br₂, NaNO₂) Amino_Intermediate->Sandmeyer Crude_Product Crude this compound Sandmeyer->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Impurities Start Impurity Detected in Final Product? Regioisomers Regioisomeric Impurities (e.g., 2-Bromo isomer) Start->Regioisomers Yes Pure_Product Pure Product Start->Pure_Product No Polybrominated Polybrominated Impurities (e.g., Dibromo species) Regioisomers->Polybrominated No Optimize_Chromatography Optimize Column Chromatography Regioisomers->Optimize_Chromatography Yes Starting_Material Unreacted Starting Material? Polybrominated->Starting_Material No Check_Stoichiometry Check Bromine Stoichiometry Polybrominated->Check_Stoichiometry Yes Increase_Reaction_Time Increase Reaction Time or Temperature Starting_Material->Increase_Reaction_Time Yes Optimize_Chromatography->Pure_Product Check_Stoichiometry->Pure_Product Increase_Reaction_Time->Pure_Product

Caption: Troubleshooting decision tree for impurity management.

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 3-Bromo-4-isopropylpyridine. The sterically hindered nature of this substrate, coupled with the electronic properties of the pyridine ring, can often lead to low yields or failed reactions. This guide offers structured advice to diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound challenging?

A1: The primary challenges stem from two factors:

  • Steric Hindrance: The isopropyl group at the 4-position, adjacent to the bromine at the 3-position, creates significant steric bulk. This can hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition and also impede the subsequent steps of the catalytic cycle.

  • Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.

Q2: What are the most common reasons for a failed or low-yielding reaction with this substrate?

A2: The most frequent causes include:

  • Inappropriate choice of catalyst system (palladium precursor and ligand).

  • Suboptimal base selection.

  • Incorrect solvent choice.

  • Presence of impurities in reagents or solvents.

  • Insufficient exclusion of air and moisture.

Q3: What is the first step I should take to troubleshoot a failed reaction?

A3: Begin by systematically evaluating your reaction parameters. Ensure that all reagents and solvents are pure and anhydrous. Degassing the solvent is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst. It is also important to use an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.

Troubleshooting Guide

Problem 1: No Reaction or Very Low Conversion

If you observe no product formation or only trace amounts, consider the following potential causes and solutions.

Potential Cause: Inefficient Oxidative Addition due to Steric Hindrance.

Solution: The choice of a bulky, electron-rich phosphine ligand is critical to promote oxidative addition to the sterically hindered C-Br bond.

  • Ligand Selection: Employ bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are designed to facilitate reactions with challenging substrates.

  • Catalyst Loading: Increase the catalyst loading. For difficult couplings, a higher catalyst concentration can be beneficial.

Catalyst SystemLigandTypical Loading (mol%)Expected Outcome
Pd₂(dba)₃XPhos2-5Good for sterically hindered substrates.
Pd(OAc)₂SPhos2-5Often effective for heteroaromatic halides.
[Pd(cinnamyl)Cl]₂RuPhos1-3Pre-catalyst that can be highly active.

Potential Cause: Catalyst Deactivation by Pyridine Coordination.

Solution: The choice of ligand and reaction conditions can minimize catalyst inhibition by the pyridine nitrogen.

  • Use of Pre-catalysts: Pre-formed palladium pre-catalysts can be more robust and less susceptible to inhibition.

  • Bidentate Ligands: In some cases, bidentate ligands like BINAP or DPPF can be effective as they are less prone to displacement from the palladium center.[1]

Problem 2: Low to Moderate Yield with Significant Starting Material Remaining

This scenario suggests that the catalytic cycle is proceeding but is either slow or prematurely terminated.

Potential Cause: Inappropriate Base.

Solution: The base plays a crucial role in the deprotonation of the amine and the subsequent steps of the catalytic cycle. A base that is too weak may not be effective, while a base that is too strong could lead to side reactions.

  • Base Screening: Screen a variety of bases. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions. However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable.

BasepKa of Conjugate AcidSolvent CompatibilityNotes
NaOtBu~19Toluene, Dioxane, THFStrong base, widely used.
LiHMDS~26THF, TolueneVery strong, non-nucleophilic base.
Cs₂CO₃~10.3Dioxane, DMF, TolueneMilder, often good for sensitive substrates.
K₃PO₄~12.3Dioxane, TolueneMilder, often used with boronic acids but can be effective here.

Potential Cause: Suboptimal Solvent.

Solution: The solvent can significantly influence the solubility of the reagents and the stability of the catalytic species.

  • Solvent Selection: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations. For polar substrates, a more polar solvent like tert-amyl alcohol or CPME might improve solubility and reaction rates. Avoid coordinating solvents like acetonitrile or pyridine, which can inhibit the catalyst.

Problem 3: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired product.

Potential Cause: Hydrodehalogenation.

Solution: This side reaction, where the bromine atom is replaced by a hydrogen, is often a result of β-hydride elimination from the palladium-amido intermediate.

  • Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress this side reaction.

Potential Cause: Homocoupling of the Amine or Aryl Halide.

Solution: This can occur at high temperatures or with highly active catalysts.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Catalyst Loading: Avoid excessively high catalyst loadings.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

This is a general starting protocol that can be optimized based on the specific amine being used.

Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., 2 mol%) and the base (e.g., 1.4 equivalents).

  • Add this compound (1 equivalent).

  • Add the amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Troubleshooting Start Failed Buchwald-Hartwig Amination of This compound No_Reaction No or Low Conversion Start->No_Reaction Check Conversion Low_Yield Low to Moderate Yield Start->Low_Yield Check Yield Side_Products Side Product Formation Start->Side_Products Analyze Crude Mixture Ligand Optimize Ligand: - Use bulky biarylphosphines (XPhos, SPhos, RuPhos) - Increase catalyst loading No_Reaction->Ligand Cause: Inefficient Oxidative Addition Catalyst_Inhibition Address Catalyst Inhibition: - Use pre-catalysts - Consider bidentate ligands No_Reaction->Catalyst_Inhibition Cause: Pyridine Coordination Base Optimize Base: - Screen NaOtBu, LiHMDS, Cs2CO3, K3PO4 Low_Yield->Base Cause: Inappropriate Base Solvent Optimize Solvent: - Toluene, Dioxane, t-Amyl Alcohol - Avoid coordinating solvents Low_Yield->Solvent Cause: Suboptimal Solvent Hydrodehalogenation Minimize Hydrodehalogenation: - Use bulky ligands - Slight excess of amine Side_Products->Hydrodehalogenation Identify: Hydrodehalogenation Homocoupling Prevent Homocoupling: - Lower reaction temperature - Reduce catalyst loading Side_Products->Homocoupling Identify: Homocoupling Success Successful Amination Ligand->Success Catalyst_Inhibition->Success Base->Success Solvent->Success Hydrodehalogenation->Success Homocoupling->Success

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amido_complex Amido Complex oxidative_addition->amido_complex + Amine, - Base-HX product_complex Product Complex amido_complex->product_complex Reductive Elimination Salt Base-HX amido_complex->Salt product_complex->pd0 - Product Product Aminated Product (Ar-NR₂) product_complex->Product ArX This compound (Ar-X) ArX->oxidative_addition Amine Amine (R₂NH) Amine->amido_complex Base Base Base->amido_complex

References

Technical Support Center: Reaction Work-up for 3-Bromo-4-isopropylpyridine Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the work-up procedures of common cross-coupling reactions involving 3-bromo-4-isopropylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is a general aqueous work-up procedure for a Suzuki coupling of this compound?

A typical aqueous work-up for a Suzuki coupling involves cooling the reaction mixture to room temperature, quenching it with a reagent like saturated aqueous ammonium chloride (NH₄Cl), and then extracting the product with an organic solvent such as ethyl acetate (EtOAc).[1] The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[1][2] Further purification is usually necessary, often by flash column chromatography.[1]

Q2: How does the work-up for a Buchwald-Hartwig amination differ from other coupling reactions?

The work-up for a Buchwald-Hartwig amination is broadly similar to other palladium-catalyzed couplings but may require specific steps to remove the inorganic base and palladium catalyst residues. A common procedure involves diluting the reaction mixture with a solvent like diethyl ether, washing with brine to remove salts, and drying the organic phase.[2] In some cases, filtering the mixture through a pad of Celite or silica gel can help remove the palladium catalyst before solvent evaporation.[3]

Q3: What are the key considerations for a Sonogashira coupling work-up?

For a Sonogashira coupling, a primary concern during work-up is the removal of the copper co-catalyst and potential homocoupled byproducts.[4] The work-up often involves quenching the reaction, followed by extraction. The organic extracts are typically washed with an aqueous solution of a weak acid (like dilute HCl) or ammonium hydroxide to remove the amine base and copper salts.[5] Purification via column chromatography is standard to separate the desired product from starting materials and byproducts like diyne homocoupling products.[6][7]

Q4: Why is it sometimes difficult to achieve reproducible results in Suzuki couplings involving pyridine derivatives?

Pyridine-containing organoboron reagents are known to be unstable and can be prone to decomposition, which can lead to inconsistent yields.[8][9] The success of the coupling can be highly sensitive to the specific reaction conditions, including the choice of base, solvent system, and catalyst.[9][10]

Troubleshooting Guide

Q: My reaction mixture is an emulsion after adding the aqueous quench. How can I break it up?

A: Emulsions are common when working with pyridine compounds due to their basicity and solubility properties. To resolve an emulsion, try the following:

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

  • Add more of the organic extraction solvent.

  • Filter the entire mixture through a pad of Celite.

  • If the emulsion persists, allow it to stand for an extended period, or gently warm the mixture.

Q: I am observing significant amounts of a homocoupled alkyne (Glaser coupling) byproduct in my Sonogashira reaction. What can I do during the work-up?

A: The formation of homocoupled diynes is a common side reaction in Sonogashira couplings.[4] While optimizing reaction conditions is the best prevention, these byproducts can be addressed during purification. They are typically less polar than the desired cross-coupled product and can often be separated by flash column chromatography on silica gel.[6][7] Using a gradient elution from a non-polar solvent system (e.g., hexane) to a more polar one (e.g., ethyl acetate/hexane mixture) is usually effective.

Q: After my Buchwald-Hartwig work-up, the product is contaminated with residual palladium. How can I remove it?

A: Removing residual palladium is crucial, especially in drug development.[11] Several methods can be employed:

  • Filtration: Pass a solution of the crude product through a pad of Celite.[3] For more effective removal, specialized silica-based metal scavengers can be used.

  • Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help extract palladium salts.

  • Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.[2]

  • Chromatography: Careful column chromatography can separate the product from palladium residues, although this may not always be sufficient to meet pharmaceutical specifications.

Q: My Suzuki reaction yield is very low, and I see a lot of starting material. What went wrong?

A: Low conversion in Suzuki reactions involving pyridyl halides can be due to several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

  • Boronic Acid Instability: As mentioned, 2-pyridyl boron reagents can be unstable.[8] While this compound is the halide, the stability of the boronic acid partner is still crucial.

  • Base and Solvent: The choice of base and solvent system is critical and may need to be optimized for this specific substrate.[10][12]

  • Inert Atmosphere: Ensure the reaction was conducted under a strictly inert atmosphere, as oxygen can damage the catalyst.[13]

Experimental Protocols

General Work-up Procedure for Suzuki Coupling
  • Cool the reaction mixture to ambient temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

General Work-up Procedure for Buchwald-Hartwig Amination
  • After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate.[2]

  • Filter the mixture through a plug of Celite to remove insoluble salts and the palladium catalyst.[3]

  • Wash the filtrate with brine.[2]

  • Dry the organic phase over MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[2]

  • If the product is a solid, consider recrystallization for further purification.[2] Otherwise, use column chromatography.

General Work-up Procedure for Sonogashira Coupling
  • Concentrate the reaction mixture under reduced pressure to remove the amine solvent (e.g., triethylamine).

  • Redissolve the residue in an organic solvent like dichloromethane or ethyl acetate.[7]

  • Wash the organic solution with water, followed by brine.[7]

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.[7]

  • Purify the residue by flash column chromatography, typically using a hexane/ethyl acetate eluent system, to separate the product from any homocoupled byproduct.[7]

Quantitative Data Summary

The following table summarizes typical yields for related coupling reactions found in the literature. Note that yields are highly substrate-dependent.

Coupling ReactionHalide PartnerCoupling PartnerCatalyst SystemYield (%)Reference
Buchwald-Hartwig2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAP60%[2]
Sonogashira4-Bromopyridine hydrochloride(4-methoxyphenyl)acetylenePd catalyst / CuI95%[6]
Suzuki1-bromo-2-fluorobenzene4-pyridinylboronic acidPd(dppf)Cl₂~90% (initial), unreproducible[10]
SuzukiOrganic HalideBoronic AcidPd₂(dba)₃ / JohnPhos90%[1]
SuzukiAryl Bromide2-pyridylboronatePd₂(dba)₃ / Ligand 174-82%[9]

Visualizations

Experimental Workflow Diagrams

G General Aqueous Work-up Workflow A 1. Cool Reaction Mixture B 2. Quench (e.g., aq. NH4Cl) A->B C 3. Extract with Organic Solvent B->C D 4. Combine Organic Layers C->D E 5. Wash with Brine D->E F 6. Dry (e.g., Na2SO4) E->F G 7. Filter F->G H 8. Concentrate in vacuo G->H I 9. Purify (Chromatography) H->I G Work-up with Solid Filtration A 1. Cool Reaction Mixture B 2. Dilute with Solvent A->B C 3. Filter through Celite/Silica B->C D 4. Wash Filtrate (e.g., Brine) C->D E 5. Dry Organic Phase D->E F 6. Filter E->F G 7. Concentrate in vacuo F->G H 8. Final Purification G->H

References

Technical Support Center: 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is 3-Bromo-4-isopropylpyridine and what are its expected properties?

This compound is a substituted pyridine derivative. Based on analogous compounds like 3-Bromo-4-methylpyridine, it is expected to be a colorless to light yellow liquid.[1] It is likely to be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the reactivity of the bromine atom and the pyridine ring.[1][2]

Q2: How should I store this compound?

While specific stability data is unavailable, general recommendations for bromopyridines should be followed. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be kept away from heat, sparks, open flames, and other ignition sources.[3][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from atmospheric moisture and oxygen.

Q3: What are the primary hazards associated with this compound?

Extrapolating from similar compounds, this compound is likely to be a combustible liquid and may cause skin, eye, and respiratory irritation.[4] It may be harmful if swallowed, inhaled, or absorbed through the skin. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[5] All handling should be performed in a certified chemical fume hood.[6]

Q4: What materials are incompatible with this compound?

This compound should be kept away from strong oxidizing agents and strong acids.[4] Reactions with these materials could be exothermic and potentially hazardous.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has darkened in color Exposure to air, light, or impurities.While some discoloration may not affect reactivity for certain applications, it indicates potential degradation. Consider purification by column chromatography or distillation if purity is critical. For future prevention, store under an inert atmosphere and protect from light.
Low or no reactivity in a coupling reaction (e.g., Suzuki, Heck) 1. Catalyst poisoning or deactivation.2. Poor solubility of the compound.3. Degradation of the compound.1. Use fresh catalyst and ensure all reagents and solvents are anhydrous and free of impurities.2. Experiment with different solvent systems to improve solubility.3. Verify the purity of your starting material via NMR or GC-MS. If degraded, purify before use.
Formation of unexpected byproducts 1. Side reactions due to temperature fluctuations.2. Reactivity at other positions on the pyridine ring.3. Presence of impurities.1. Maintain strict temperature control during the reaction.2. Consider using protecting groups or alternative reaction conditions to improve regioselectivity.3. Analyze starting materials for impurities that could interfere with the reaction.
Difficulty in isolating the product Formation of emulsions during aqueous workup or similar physical properties to byproducts.1. For emulsions, try adding brine or filtering through a pad of celite.2. Employ alternative purification techniques such as preparative HPLC or crystallization if column chromatography is ineffective.

Data and Properties

Disclaimer: The following data is extrapolated from 3-Bromo-4-methylpyridine and should be used as an estimation only.

Property Estimated Value Source of Analogy
Molecular Formula C₈H₁₀BrNN/A
Molecular Weight 200.08 g/mol N/A
Appearance Colorless to light yellow liquid[1]
Boiling Point ~210-220 °CBased on 3-Bromo-4-methylpyridine (199-200 °C) with an increase for the isopropyl group.
Density ~1.45-1.55 g/mL at 25 °CBased on 3-Bromo-4-methylpyridine (1.549 g/mL)
Flash Point ~80-90 °CBased on 3-Bromo-4-methylpyridine (79.4 °C)
Solubility Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF).General property of similar organic compounds.

Experimental Protocols

Note: These are hypothetical protocols based on general synthetic methods for similar compounds. They have not been optimized for this compound.

Protocol 1: Hypothetical Synthesis of this compound via Sandmeyer Reaction

This protocol outlines a potential synthesis starting from a hypothetical 3-Amino-4-isopropylpyridine.

  • Diazotization:

    • Dissolve 3-Amino-4-isopropylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and basify with a concentrated sodium hydroxide solution until the pH is >10.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_diazotization Step 1: Diazotization cluster_bromination Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification cluster_end Final Product start 3-Amino-4-isopropylpyridine dissolve Dissolve in HBr(aq) start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO2(aq) cool->add_nitrite stir1 Stir for 30 min add_nitrite->stir1 add_diazonium Add diazonium salt solution stir1->add_diazonium To CuBr solution prep_cu Prepare CuBr solution prep_cu->add_diazonium warm_heat Warm to RT, then heat to 60-70 °C add_diazonium->warm_heat basify Basify with NaOH warm_heat->basify extract Extract with organic solvent basify->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify (Distillation/Chromatography) dry_concentrate->purify end This compound purify->end

Caption: Hypothetical workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield in Cross-Coupling Reaction check_purity Is the this compound starting material pure? start->check_purity purify_sm Purify by column chromatography or distillation. check_purity->purify_sm No check_reagents Are all other reagents (catalyst, base, solvent) fresh and anhydrous? check_purity->check_reagents Yes purify_sm->start replace_reagents Use fresh, anhydrous reagents and solvents. Degas the reaction mixture. check_reagents->replace_reagents No check_conditions Are the reaction temperature and time optimized? check_reagents->check_conditions Yes replace_reagents->start optimize_conditions Screen different temperatures, reaction times, or catalyst loadings. check_conditions->optimize_conditions No end_success Problem Resolved check_conditions->end_success Yes optimize_conditions->start

Caption: Troubleshooting decision tree for a low-yield cross-coupling reaction.

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectral Data for 3-Bromo-4-isopropylpyridine and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-4-isopropylpyridine and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of chemical shifts, coupling constants, and signal multiplicities to facilitate the structural elucidation and purity assessment of these pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The structural characterization of such molecules is heavily reliant on spectroscopic techniques, with ¹H NMR being a primary tool for determining the molecular structure and purity. This guide presents the expected ¹H NMR spectral data for this compound and compares it with the experimentally determined data of related compounds, providing a valuable resource for researchers in the field.

Predicted and Comparative ¹H NMR Spectral Data

CompoundProtonPredicted/Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-2~8.6 - 8.8s-1H
H-5~7.2 - 7.4d~5.01H
H-6~8.4 - 8.6d~5.01H
CH (isopropyl)~3.0 - 3.2sept~7.01H
CH₃ (isopropyl)~1.2 - 1.4d~7.06H
4-Isopropylpyridine H-2, H-68.52d6.02H
H-3, H-57.25d6.02H
CH (isopropyl)2.95sept6.91H
CH₃ (isopropyl)1.25d6.96H
3-Bromo-4-methylpyridine H-28.53s-1H
H-57.21d4.91H
H-68.41d4.91H
CH₃2.45s-3H

Note: The predicted values for this compound are estimations based on the influence of the bromo and isopropyl substituents on the pyridine ring. The electron-withdrawing nature of the bromine atom is expected to deshield the adjacent H-2 proton, shifting it downfield.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring ¹H NMR spectra of pyridine derivatives.

3.1. Sample Preparation [1][2][3][4][5]

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample. For liquid samples, use 1-2 drops.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean 5 mm NMR tube. This filtration step helps to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, the residual solvent peak can often be used as a secondary reference.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.2. Data Acquisition [6][7]

  • Instrument Setup: The ¹H NMR spectrum is acquired on a spectrometer, for example, a 400 MHz instrument.

  • Shimming: The magnetic field homogeneity is optimized by shimming the instrument using the deuterium lock signal from the solvent.

  • Acquisition Parameters: Typical acquisition parameters for a ¹H NMR spectrum include:

    • Number of scans: 16 to 64 (depending on sample concentration)

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualization of Structural-Spectral Relationships

The following diagrams illustrate the key structural features of this compound and their expected correlation to the ¹H NMR signals.

G cluster_molecule This compound cluster_signals Expected ¹H NMR Signals mol mol H2 H-2 (singlet) ~8.6-8.8 ppm mol->H2 Adjacent to N and Br H5 H-5 (doublet) ~7.2-7.4 ppm mol->H5 Ortho to Isopropyl H6 H-6 (doublet) ~8.4-8.6 ppm mol->H6 Ortho to N CH CH (septet) ~3.0-3.2 ppm mol->CH Methine CH3 CH₃ (doublet) ~1.2-1.4 ppm mol->CH3 Methyl

Caption: Correlation of protons in this compound to their expected ¹H NMR signals.

The following workflow outlines the process of obtaining and analyzing the ¹H NMR spectrum of a pyridine derivative.

G A Sample Preparation (5-10 mg in 0.6 mL solvent) B NMR Spectrometer (e.g., 400 MHz) A->B C Data Acquisition (FID signal) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectrum Analysis (Chemical Shift, Multiplicity, Integration) D->E F Structure Elucidation E->F

Caption: General workflow for ¹H NMR spectroscopic analysis.

References

Comparative 13C NMR Analysis of 3-Bromo-4-isopropylpyridine and Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-isopropylpyridine alongside experimental data for the structurally related compounds, 4-isopropylpyridine and 3-bromopyridine. This information is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of novel pyridine derivatives. The inclusion of detailed experimental protocols and data visualization aims to facilitate a deeper understanding of the spectroscopic features of these compounds.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for its analogues, 4-isopropylpyridine and 3-bromopyridine. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomThis compound (Predicted)4-Isopropylpyridine (Experimental)3-Bromopyridine (Experimental)
C2151.1149.1149.9
C3122.9120.9120.5
C4162.5162.3139.7
C5124.9120.9124.1
C6147.8149.1152.7
CH (isopropyl)33.834.1-
CH3 (isopropyl)22.823.6-

Structural Relationship and Predicted 13C NMR Signals

The following diagram illustrates the structure of this compound and the predicted chemical shift regions for its carbon atoms. The color-coding corresponds to the different chemical environments within the molecule.

G Structure and Predicted 13C NMR Signals of this compound cluster_0 This compound cluster_1 Predicted 13C NMR Chemical Shift Regions (ppm) C2 C2 C3 C3-Br C2->C3 Aromatic_CH_N C2, C6 (147-152) C2->Aromatic_CH_N C4 C4-CH(CH3)2 C3->C4 Aromatic_C_Br C3 (~123) C3->Aromatic_C_Br C5 C5 C4->C5 CH CH C4->CH Aromatic_C_ipso C4 (~163) C4->Aromatic_C_ipso C6 C6 C5->C6 Aromatic_CH C5 (~125) C5->Aromatic_CH N N C6->N C6->Aromatic_CH_N N->C2 CH3_1 CH3 CH->CH3_1 CH3_2 CH3 CH->CH3_2 Aliphatic_CH CH (isopropyl) (~34) CH->Aliphatic_CH Aliphatic_CH3 CH3 (isopropyl) (~23) CH3_1->Aliphatic_CH3 CH3_2->Aliphatic_CH3

A Comparative Guide to Analytical Methods for Purity Assessment of 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of key analytical methods for assessing the purity of 3-Bromo-4-isopropylpyridine, a crucial intermediate in pharmaceutical synthesis. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—are evaluated based on their performance, with supporting experimental data and protocols.

It is important to note that while specific experimental data for this compound is not extensively available, the methodologies and performance metrics presented here are based on established analytical practices for structurally analogous bromo-alkyl-pyridine compounds. These serve as a robust framework for developing and validating specific methods for the target analyte.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally stable compounds. Its high resolving power makes it ideal for separating this compound from potential process-related impurities and degradation products.

Quantitative Data Summary: HPLC
Performance CharacteristicTypical Value
Retention Time 5 - 10 minutes
Resolution (Rs) > 2.0 (between the main peak and potential impurities)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Detailed Experimental Protocol: HPLC

A reverse-phase HPLC method is generally suitable for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers the dual advantage of chromatographic separation and mass spectrometric identification, providing a high degree of confidence in the identification of impurities.

Quantitative Data Summary: GC-MS
Performance CharacteristicTypical Value
Retention Time 10 - 20 minutes
Resolution (Rs) Excellent for volatile impurities and positional isomers
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.001 - 0.01 ng/mL
Limit of Quantification (LOQ) 0.003 - 0.03 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Detailed Experimental Protocol: GC-MS
  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 0.1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Method

qNMR stands out as a primary ratio method, enabling the determination of absolute purity without the need for a chemically identical reference standard. This is particularly advantageous for novel compounds or when a certified standard is unavailable.

Quantitative Data Summary: qNMR
Performance CharacteristicTypical Value
Precision (%RSD) < 1%
Accuracy High (traceable to a primary standard)
Specificity High (based on unique proton signals)
LOD/LOQ Analyte-dependent, typically in the low mg range
Detailed Experimental Protocol: ¹H-qNMR
  • Spectrometer: 400 MHz or higher field strength.

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Acquisition Parameters: Utilize a 90° pulse, a relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest, and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: After Fourier transformation, apply careful phasing and baseline correction. Integrate the well-resolved, characteristic signals of both the analyte and the internal standard.

Visualizing the Analytical Processes

To better understand the workflow and comparative aspects of these methods, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Injection C->D E Separation D->E F Detection E->F G Peak Integration F->G H Purity Calculation G->H

Caption: A generalized workflow for chromatographic purity analysis.

method_comparison Method Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR H1 Good Resolution H2 Robust & Reproducible H3 Moderate Cost G1 High Sensitivity G2 Structural Info (MS) G3 Analyte must be volatile N1 Absolute Quantification N2 No Reference Standard Needed N3 Lower Throughput Purity Purity Assessment Purity->H1 Routine QC Purity->G1 Trace Impurities Purity->N1 Primary Standard

Caption: Logical relationships and key strengths of each analytical method.

Conclusion and Recommendations

The selection of an appropriate analytical method for the purity assessment of this compound is contingent upon the specific analytical objective.

  • For routine quality control and release testing , HPLC offers a reliable and cost-effective solution with excellent precision and accuracy.

  • For the identification of unknown impurities and trace analysis , the superior sensitivity and specificity of GC-MS make it the method of choice.

  • For the absolute purity determination of a new batch or for use as a reference material, qNMR provides a direct and highly accurate measurement.

In a comprehensive quality control strategy, employing at least two orthogonal methods (e.g., HPLC and GC-MS) is highly recommended to provide a more complete and reliable purity profile of this compound.

Reactivity Showdown: 3-Bromo-4-isopropylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The fundamental difference in reactivity between 3-Bromo-4-isopropylpyridine and 3-chloropyridines stems from the inherent properties of the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions. Consequently, This compound is expected to be significantly more reactive than 3-chloropyridines in both Suzuki-Miyaura and Buchwald-Hartwig reactions. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The general trend in reactivity for halopyridines in this reaction is I > Br > Cl.[1] Studies on various halopyridines have consistently shown that bromopyridines undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than their chloro-analogues.[1][2] For instance, the coupling of 3-chloropyridine often requires more forcing conditions, such as higher temperatures and more active catalysts, to achieve comparable yields to 3-bromopyridine.[3][4]

While no direct data for this compound is available, we can extrapolate from the known reactivity of 3-bromopyridines. The presence of the electron-donating isopropyl group at the 4-position is not expected to significantly diminish the inherent reactivity advantage of the bromo-substituent over the chloro-substituent.

Table 1: Expected Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound3-Chloropyridines
Relative Reactivity HigherLower
Typical Reaction Temp. Room Temperature to 80 °C80 °C to 120 °C
Typical Reaction Time 1 - 12 hours12 - 24 hours or longer
Catalyst Loading Lower (e.g., 0.5-2 mol%)Higher (e.g., 2-5 mol%)
Ligand Requirement Wide range of phosphine ligandsOften requires bulky, electron-rich ligands
Expected Yield Good to ExcellentModerate to Good

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of a vast array of pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor. The general reactivity trend of Ar-X in Buchwald-Hartwig amination is also I > Br > OTf > Cl.[5] This indicates that aryl bromides are significantly more reactive than aryl chlorides.

The coupling of chloropyridines in Buchwald-Hartwig amination can be particularly challenging and often necessitates the use of specialized, highly active catalyst systems.[6][7] In contrast, bromopyridines are generally more amenable substrates, reacting under more standard conditions.[8][9]

Table 2: Expected Comparative Performance in Buchwald-Hartwig Amination

ParameterThis compound3-Chloropyridines
Relative Reactivity HigherLower
Typical Reaction Temp. 70 °C to 110 °C100 °C to 140 °C
Typical Reaction Time 2 - 18 hours18 - 48 hours
Catalyst System Standard Pd catalysts and ligandsRequires highly active, specialized catalysts
Base Requirement Strong non-nucleophilic bases (e.g., NaOtBu, K3PO4)Often requires stronger bases (e.g., LHMDS)
Expected Yield Good to ExcellentLower to Moderate

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of halopyridines. These should be optimized for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling of Halopyridines

A mixture of the halopyridine (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand (2-8 mol%), and a base such as K₂CO₃ or K₃PO₄ (2-3 equiv) is placed in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is added, and the reaction mixture is heated to the appropriate temperature (typically 80-110 °C) with stirring.[10][11] The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of Halopyridines

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv).[8][12] A dry, degassed aprotic solvent such as toluene or dioxane is added, followed by the halopyridine (1.0 equiv) and the amine (1.1-1.5 equiv). The reaction vessel is sealed and heated to the required temperature (typically 90-120 °C) with stirring. After the reaction is complete (as determined by TLC or LC-MS), it is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over an anhydrous salt, and concentrated. The residue is purified by column chromatography to yield the desired arylamine.

Visualizing the Reaction Pathways

To further illustrate the processes discussed, the following diagrams outline the catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 3-chloropyridines as synthetic intermediates has clear implications for reaction efficiency and process development. Based on established chemical principles, This compound is the superior substrate in terms of reactivity for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its use is likely to result in milder reaction conditions, shorter reaction times, and potentially higher yields compared to 3-chloropyridines. While 3-chloropyridines are often more cost-effective starting materials, the increased reactivity of the bromo-analogue can lead to overall process improvements that may offset the initial cost difference, particularly in complex, multi-step syntheses. The selection of the optimal substrate will ultimately depend on a careful consideration of factors including cost, availability, and the specific requirements of the synthetic route.

References

A Comparative Guide to the Reaction Products of 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key reaction pathways for the functionalization of 3-bromo-4-isopropylpyridine, a versatile building block in medicinal chemistry and materials science. The following sections detail common cross-coupling and lithiation reactions, offering insights into their expected outcomes and providing representative experimental protocols. The data presented is based on established methodologies for structurally similar 3-bromopyridine derivatives and serves as a practical reference for synthetic planning.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyridine ring. The bromine atom in this compound serves as an excellent handle for these transformations.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents. This reaction is known for its high functional group tolerance and generally good yields.

Table 1: Representative Suzuki-Miyaura Coupling of a 3-Bromo-4-substituted Pyridine

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1260.485-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1260.480-90
33-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1260.475-85

Data is representative for the coupling of 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine with various arylboronic acids and is intended to provide an estimate for the reactivity of this compound.[1]

Experimental Protocol: Synthesis of 3-Aryl-4-isopropylpyridine (Representative)

To a mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol) in a microwave vial is added a 3:1 mixture of 1,4-dioxane and water (4 mL). The mixture is degassed with nitrogen for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the vial is sealed. The reaction mixture is heated in a microwave reactor to 126 °C for 25 minutes. After cooling, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-4-isopropylpyridine.[1]

Alternative Synthetic Approach: C-H Arylation

An alternative to the Suzuki-Miyaura coupling is the direct C-H arylation of 4-isopropylpyridine. This method avoids the pre-functionalization with bromine but often leads to mixtures of isomers, with a preference for substitution at the 2- and 6-positions.

G This compound This compound 3-Aryl-4-isopropylpyridine 3-Aryl-4-isopropylpyridine This compound->3-Aryl-4-isopropylpyridine Suzuki-Miyaura Arylboronic Acid Arylboronic Acid Arylboronic Acid->3-Aryl-4-isopropylpyridine Pd Catalyst Pd Catalyst Pd Catalyst->3-Aryl-4-isopropylpyridine G This compound This compound 3-Alkenyl-4-isopropylpyridine 3-Alkenyl-4-isopropylpyridine This compound->3-Alkenyl-4-isopropylpyridine Heck Reaction Alkene Alkene Alkene->3-Alkenyl-4-isopropylpyridine Pd Catalyst Pd Catalyst Pd Catalyst->3-Alkenyl-4-isopropylpyridine G This compound This compound 3-Amino-4-isopropylpyridine Derivative 3-Amino-4-isopropylpyridine Derivative This compound->3-Amino-4-isopropylpyridine Derivative Buchwald-Hartwig Amine Amine Amine->3-Amino-4-isopropylpyridine Derivative Pd Catalyst Pd Catalyst Pd Catalyst->3-Amino-4-isopropylpyridine Derivative G cluster_0 Step 1: Lithiation cluster_1 Step 2: Electrophilic Quench This compound This compound 3-Lithio-4-isopropylpyridine 3-Lithio-4-isopropylpyridine This compound->3-Lithio-4-isopropylpyridine -78 °C n-BuLi n-BuLi n-BuLi->3-Lithio-4-isopropylpyridine Functionalized Product Functionalized Product 3-Lithio-4-isopropylpyridine->Functionalized Product Electrophile (E+) Electrophile (E+) Electrophile (E+)->Functionalized Product

References

A Comparative Guide to HPLC Method Development for 3-Bromo-4-isopropylpyridine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of intermediates like 3-Bromo-4-isopropylpyridine is critical for ensuring the quality and consistency of final products. This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound against a common alternative, Gas Chromatography (GC). The information is supported by established methodologies for similar compounds, offering a strong starting point for tailored method development.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is paramount. Below is a comparison of a proposed HPLC method and a potential GC method for the analysis of this compound.

ParameterHPLC Method (Proposed)Gas Chromatography (GC) Method (Alternative)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Stationary Phase C18 Reverse-Phase ColumnCapillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane)
Mobile Phase Acetonitrile and Water GradientInert carrier gas (e.g., Helium, Nitrogen)
Temperature Ambient to moderately elevated (e.g., 25-40 °C)High temperature ramp (e.g., 50-250 °C)
Detection UV-Vis Detector (e.g., 254 nm)Flame Ionization Detector (FID) or Mass Spectrometer (MS)[1]
Sample Volatility Not a strict requirementCompound must be volatile and thermally stable
Sample Preparation Simple dissolution in a suitable solventMay require derivatization for non-volatile compounds, but likely direct injection for this analyte
Typical Run Time 10-30 minutes10-30 minutes
Advantages Wide applicability, suitable for non-volatile and thermally labile compounds, robust and reproducible.High resolution and sensitivity, especially with MS detection.[1]
Limitations Lower resolution compared to capillary GC for some compounds.Not suitable for non-volatile or thermally unstable compounds.

Experimental Protocols

Detailed methodologies for the proposed HPLC method and the alternative GC method are provided below. These serve as a foundational protocol that can be optimized for specific analytical needs.

Proposed HPLC Method Protocol

This method is adapted from established procedures for the analysis of substituted pyridines.[2][3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 5 µm)[2]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Alternative Gas Chromatography (GC) Method Protocol

This protocol is based on general methods for the analysis of volatile pyridine compounds.[1]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.

Method Development Workflow

The logical progression of developing a robust HPLC method is crucial for achieving accurate and reliable results. The following diagram illustrates a typical workflow for HPLC method development.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment & Planning cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Analyte Characterization (this compound) B Review Literature for Similar Compounds A->B C Define Analytical Goals (Purity, Quantification, etc.) B->C D Select Column Chemistry (e.g., C18, Mixed-Mode) C->D Proceed to Scouting E Choose Mobile Phase (Solvents & Modifiers) D->E F Set Initial Conditions (Gradient, Flow Rate, Temp.) E->F G Select Detector & Wavelength F->G H Inject Standard & Assess (Peak Shape, Resolution) G->H Begin Optimization I Adjust Gradient Slope H->I J Optimize Flow Rate & Temperature I->J K Fine-tune Mobile Phase pH J->K L Achieved Separation? K->L L->D No, Re-evaluate Parameters M Linearity & Range L->M Yes, Proceed to Validation N Accuracy & Precision M->N O Specificity N->O P LOD & LOQ O->P Q Robustness P->Q R R Q->R Final Method

Caption: A flowchart illustrating the systematic workflow for HPLC method development.

This guide provides a foundational framework for the analysis of this compound. Researchers are encouraged to use these protocols as a starting point and optimize the parameters to meet the specific requirements of their analytical challenges.

References

A Comparative Guide to the Synthesis of 3-Bromo-4-isopropylpyridine and its GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of halogenated pyridines is a critical step in the creation of novel chemical entities. This guide provides a comparative analysis of two potential synthetic routes for 3-Bromo-4-isopropylpyridine, a valuable intermediate in organic synthesis. The comparison is supported by analogous experimental data from the synthesis of similar compounds, offering insights into reaction performance and product purity as analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Synthetic Routes

Two primary methods can be extrapolated for the synthesis of this compound, based on established procedures for analogous 4-alkylpyridines: direct bromination and the Sandmeyer reaction. Each route presents distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

Synthetic RouteStarting MaterialKey ReagentsReported Yield (Analogous)Purity (Analogous)Key Byproducts
Direct Bromination 4-IsopropylpyridineBromine, Aluminum Chloride, Potassium Bromide57% (for 3-bromo-4-methylpyridine)[1]99.9% (after chromatography)[1]Di-brominated pyridines, Isomeric bromopyridines
Sandmeyer Reaction 3-Amino-4-isopropylpyridineSodium Nitrite, Hydrobromic Acid, Bromine, Copper(I) Bromide (catalyst)95% (for 3-bromo-4-methylpyridine)[1]High (typically requires purification)Biaryl compounds, Phenolic impurities[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established methods for the synthesis of 3-bromo-4-methylpyridine.

Route 1: Direct Bromination of 4-Isopropylpyridine

This method involves the direct electrophilic substitution of bromine onto the pyridine ring.

Procedure:

  • To a mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol), slowly add 4-isopropylpyridine (0.054 mol) under a nitrogen atmosphere with stirring at room temperature. Stir the mixture for 1 hour.[1]

  • Heat the reaction mixture to 120°C and add bromine (0.07 mol) dropwise over approximately 1 hour.[1]

  • Continue heating and stirring at 120°C for 26 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into crushed ice with stirring.

  • Neutralize the solution with sodium hydroxide and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and purify the crude product by column chromatography to yield this compound.[1]

Route 2: Sandmeyer Reaction of 3-Amino-4-isopropylpyridine

This multi-step process begins with the diazotization of an aminopyridine followed by a copper-catalyzed bromide substitution.[2][3][4]

Procedure:

  • Diazotization: Dissolve 3-Amino-4-isopropylpyridine in a solution of hydrobromic acid. Cool the solution to below 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0°C, to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Neutralize the reaction mixture with a sodium hydroxide solution and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the residue by distillation or column chromatography to obtain this compound.

GC-MS Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for monitoring the progress of the synthesis and assessing the purity of the final product. The following diagram illustrates a typical GC-MS analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Aliquot Dilution Dilute with Solvent (e.g., Dichloromethane) ReactionMixture->Dilution Filtration Filter through 0.45 µm filter Dilution->Filtration Injection Inject into GC Filtration->Injection Analysis Start Separation Separation on Capillary Column Injection->Separation Ionization Electron Impact Ionization (EI) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Data Acquisition MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Identification Compound Identification (Library Search & Fragmentation) MassSpectra->Identification Quantification Purity Assessment (Peak Area %) Identification->Quantification

Caption: Workflow for GC-MS analysis of the this compound synthesis reaction.

Expected GC-MS Data and Interpretation

While specific experimental data for this compound is not available in the searched literature, an expected GC-MS analysis would reveal the following:

  • Retention Time: this compound would have a specific retention time under defined GC conditions (e.g., column type, temperature program). This would be longer than the starting material, 4-isopropylpyridine, due to its higher molecular weight and boiling point.

  • Mass Spectrum: The electron impact (EI) mass spectrum would be expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M+) and the M+2 ion, corresponding to the 79Br and 81Br isotopes.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the isopropyl group (a peak at M-43) and the bromine atom (a peak at M-79/81). Other fragments corresponding to the pyridine ring would also be observed.

Signaling Pathway of Synthetic Routes

The logical progression of the two synthetic routes can be visualized as follows:

Synthesis_Pathways cluster_direct Direct Bromination cluster_sandmeyer Sandmeyer Reaction A 4-Isopropylpyridine B Bromination (Br₂, AlCl₃, KBr) A->B C This compound B->C D 3-Amino-4-isopropylpyridine E Diazotization (NaNO₂, HBr) D->E F Diazonium Salt E->F G Bromide Substitution (CuBr) F->G H This compound G->H

Caption: Synthetic pathways for this compound.

This guide provides a foundational understanding of the synthetic options and analytical evaluation for this compound. The choice between the direct bromination and the Sandmeyer reaction will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis. For all synthetic endeavors, GC-MS remains an indispensable tool for reaction monitoring and quality control.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, 3-bromo-4-isopropylpyridine serves as a valuable building block, offering a handle for a variety of cross-coupling and C-H functionalization reactions to introduce molecular complexity. This guide provides a comparative overview of various catalytic systems employed for the derivatization of this important substrate, presenting key performance data and detailed experimental protocols to aid in the selection of the most suitable methodology for a given synthetic challenge.

Cross-Coupling Reactions: A Workhorse for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds at the C3 position of the this compound core. Palladium-based catalysts, in particular, have demonstrated broad utility in this context.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for various cross-coupling reactions involving this compound, including Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex amines and alkynes.

A key challenge in the palladium-catalyzed cross-coupling of pyridyl halides is the potential for catalyst inhibition through coordination of the pyridine nitrogen to the metal center. The choice of ligand is therefore crucial to modulate the catalyst's reactivity and stability.

Below is a summary of representative palladium-catalyzed cross-coupling reactions for the functionalization of bromopyridines, providing insights into typical reaction conditions and yields. While specific examples for this compound are limited in the surveyed literature, the data for structurally related bromopyridines offer valuable guidance.

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerRef.
Buchwald-Hartwig Amination [Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene80460(+/-)-trans-1,2-diaminocyclohexane[1]
Suzuki Coupling Pd(OAc)₂ / PPh₃K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to GoodArylboronic acids[2]

Experimental Protocol: Representative Buchwald-Hartwig Amination of a Bromopyridine [1]

To a Schlenk vessel charged with (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), 2-bromo-6-methylpyridine (18 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and NaOtBu (25 mmol) is added toluene (50 mL). The resulting mixture is heated at 80°C for 4 hours with stirring under an inert atmosphere. After cooling to room temperature, diethyl ether (50 mL) is added. The mixture is washed with brine (2 x 30 mL), dried over MgSO₄, and the solvent is removed under reduced pressure. The product is then recrystallized from pentane/diethyl ether.

Logical Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_start Starting Materials cluster_catalyst Catalytic System This compound This compound Reaction_Vessel Inert Atmosphere Reaction Vessel This compound->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., Amine, Boronic Acid) Coupling_Partner->Reaction_Vessel Pd_Source Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Pd_Source->Reaction_Vessel Ligand Ligand (e.g., BINAP, PPh₃) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu, K₃PO₄) Base->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Functionalized_Pyridine Functionalized 4-isopropylpyridine Purification->Functionalized_Pyridine

Caption: General workflow for palladium-catalyzed cross-coupling of this compound.

Other Promising Catalytic Systems

While palladium catalysts are prevalent, other transition metals such as nickel and copper also offer viable and sometimes advantageous alternatives for the functionalization of bromopyridines.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are gaining prominence for cross-coupling reactions due to their lower cost compared to palladium and their unique reactivity profiles.[3] They can be particularly effective for the coupling of challenging substrates.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, provide classical and still relevant methods for forming C-N and C-O bonds. These methods often require harsher conditions than their palladium-catalyzed counterparts but can be effective for specific transformations.

C-H Functionalization: A Greener Approach

Direct C-H functionalization represents a more atom-economical and environmentally benign strategy for modifying the pyridine ring, as it avoids the pre-functionalization required for cross-coupling reactions. While the C-H bonds of pyridines are generally less reactive than C-Br bonds, catalytic systems have been developed to achieve this transformation.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful method for the regioselective introduction of a boryl group onto aromatic and heteroaromatic rings. This borylated intermediate can then be subjected to a wide range of subsequent transformations, most notably Suzuki-Miyaura cross-coupling. The regioselectivity of the borylation is often governed by steric factors, which could potentially be exploited for the selective functionalization of the 4-isopropylpyridine core.

Catalytic Cycle of Iridium-Catalyzed C-H Borylation

G Ir_I [Ir(I)] Catalyst Ir_III_H_Bpin [Ir(III)(H)(Bpin)] Ir_I->Ir_III_H_Bpin Oxidative Addition Ir_V_H2_Bpin [Ir(V)(H)₂(Bpin)] Ir_III_H_Bpin->Ir_V_H2_Bpin Oxidative Addition Ir_III_H_Aryl [Ir(III)(H)(Aryl)] Ir_V_H2_Bpin->Ir_III_H_Aryl Reductive Elimination Aryl_Bpin Aryl-Bpin Ir_III_H_Aryl->Aryl_Bpin Reductive Elimination H2 H₂ Ir_III_H_Aryl->H2 Arene Arene (Pyridine) Arene->Ir_V_H2_Bpin H_Bpin H-Bpin H_Bpin->Ir_I

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Conclusion

The catalytic functionalization of this compound offers a rich landscape of synthetic possibilities. Palladium-catalyzed cross-coupling reactions remain the most established and versatile methods, with a wide array of commercially available catalysts and ligands. For C-C and C-N bond formation, Suzuki and Buchwald-Hartwig reactions, respectively, are powerful choices, though optimization of ligands and reaction conditions is often necessary to overcome potential catalyst inhibition by the pyridine substrate.

Nickel and copper catalysts present cost-effective alternatives, and ongoing research continues to expand their scope and applicability. For a more sustainable approach, iridium-catalyzed C-H borylation provides an elegant entry point for derivatization, transforming a C-H bond into a versatile boryl handle for subsequent cross-coupling reactions.

The choice of the optimal catalytic system will ultimately depend on the desired transformation, functional group tolerance, cost considerations, and the scale of the synthesis. This guide provides a starting point for navigating these choices, and it is anticipated that further research will continue to uncover even more efficient and selective catalytic systems for the functionalization of this important heterocyclic building block.

References

A Researcher's Guide to the Spectroscopic Identification of 3-Bromo-4-isopropylpyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the precise identification of constitutional isomers is a critical step. In the case of substituted pyridines like 3-Bromo-4-isopropylpyridine, even minor positional changes of the bromo and isopropyl groups on the pyridine ring can significantly alter the molecule's chemical and biological properties. This guide provides a comparative analysis of the expected spectroscopic data for this compound and its key isomers, enabling their unambiguous identification.

Positional Isomers of Bromo-isopropylpyridine

The primary isomers of concern, alongside this compound, are those where the positions of the bromine atom and the isopropyl group are varied around the pyridine ring. The most common and synthetically relevant isomers include:

  • This compound

  • 2-Bromo-3-isopropylpyridine

  • 2-Bromo-5-isopropylpyridine

  • 4-Bromo-3-isopropylpyridine

Each of these isomers will exhibit a unique fingerprint in various spectroscopic analyses. This guide focuses on the three most powerful techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for the aforementioned isomers. These predictions are based on established principles of spectroscopy and data from related substituted pyridine compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
ProtonThis compound2-Bromo-3-isopropylpyridine2-Bromo-5-isopropylpyridine4-Bromo-3-isopropylpyridine
H-2 ~8.5 (s)-~8.4 (d)~8.4 (d)
H-3 -~7.6 (dd)~7.7 (dd)-
H-4 -~7.2 (t)--
H-5 ~7.2 (d)~8.3 (dd)-~7.5 (dd)
H-6 ~8.5 (s)-~7.3 (d)~8.4 (d)
CH (isopropyl) ~3.1 (sept)~3.5 (sept)~3.0 (sept)~3.8 (sept)
CH₃ (isopropyl) ~1.3 (d)~1.3 (d)~1.2 (d)~1.4 (d)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Coupling constants (J) will be crucial for definitive assignments.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
CarbonThis compound2-Bromo-3-isopropylpyridine2-Bromo-5-isopropylpyridine4-Bromo-3-isopropylpyridine
C-2 ~150~142~142~150
C-3 ~122~140~125~145
C-4 ~160~130~155~135
C-5 ~125~123~135~128
C-6 ~148~149~147~148
CH (isopropyl) ~34~33~34~32
CH₃ (isopropyl) ~23~23~23~23
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
Functional GroupVibrationExpected RangeNotes
C-H (Aromatic) Stretching3100-3000Multiple weak to medium bands.
C-H (Aliphatic) Stretching2970-2870Characteristic of the isopropyl group.
C=C, C=N (Aromatic Ring) Stretching1600-1400A series of sharp bands, the pattern of which is diagnostic for the substitution pattern.
C-Br Stretching700-500Can be weak and may be coupled with other vibrations.
C-H (oop) Out-of-plane bending900-700The pattern of these bands is highly indicative of the substitution pattern on the pyridine ring.
Table 4: Expected Mass Spectrometry Fragmentation
IsomerMolecular Ion (m/z)Key Fragments (m/z)Fragmentation Pathway
All Isomers 200/202 (approx. 1:1 ratio)[M-CH₃]⁺, [M-C₃H₇]⁺, [M-Br]⁺The molecular ion will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
This compound 200/202185/187, 157/159, 121Loss of a methyl radical, loss of an isopropyl radical, and loss of a bromine atom.
2-Bromo-3-isopropylpyridine 200/202185/187, 157/159, 121Similar to the 3,4-isomer, but relative intensities may differ.
2-Bromo-5-isopropylpyridine 200/202185/187, 157/159, 121Similar fragmentation pattern expected.
4-Bromo-3-isopropylpyridine 200/202185/187, 157/159, 121Similar fragmentation pattern expected.

Experimental Protocols

Accurate data acquisition is paramount for the correct identification of these isomers. Below are standard protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of at least 400 MHz.

    • Acquire the spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Signal-to-noise ratio should be improved by acquiring a sufficient number of scans (typically 16 or more).

  • ¹³C NMR Acquisition:

    • Use the same sample as for ¹H NMR.

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of approximately 200 ppm, centered around 100 ppm.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (typically 128 or more) will be required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire at least 16 scans and average them to improve the signal-to-noise ratio.

    • Perform a background scan with the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of any impurities.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and provide a characteristic fragmentation pattern.

  • Mass Analysis: Scan a mass range of at least m/z 50 to 250 to observe the molecular ion and key fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and its isotopic pattern, as well as the major fragment ions.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of this compound isomers.

Spectroscopic_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Structure Elucidation Sample Unknown Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Number of Signals NMR->NMR_Data IR_Data Analyze Fingerprint Region and Functional Group Frequencies IR->IR_Data MS_Data Analyze Molecular Ion Peak, Isotopic Pattern, and Fragmentation MS->MS_Data Comparison Compare Experimental Data with Predicted Spectra for Each Isomer NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Identify the Isomer Comparison->Identification

Caption: Workflow for the spectroscopic identification of bromo-isopropylpyridine isomers.

By systematically applying these spectroscopic techniques and carefully comparing the acquired data with the reference information provided in this guide, researchers can confidently and accurately determine the structure of their synthesized this compound isomers.

Safety Operating Guide

Safe Disposal of 3-Bromo-4-isopropylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Proper management and disposal of 3-Bromo-4-isopropylpyridine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is vital due to the inherent hazards associated with this chemical.

This compound is a combustible liquid that is toxic if swallowed or in contact with skin, and can cause serious skin and eye irritation.[1][2][3][4][5] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Key Hazards and Safety Information

Before handling this compound, it is crucial to be aware of its primary hazards.

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed.[1][3]
Acute Toxicity, Dermal Fatal in contact with skin.[1]
Skin Irritation Causes skin irritation.[1][3][4]
Eye Irritation Causes serious eye irritation.[1][3][4]
Flammability Combustible liquid.[1][2][4][5]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the following personal protective equipment is mandatory:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[1][3][4] If ventilation is inadequate, a respirator may be required.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound.

  • Segregation: Do not mix this compound with other waste streams, particularly non-halogenated solvents.[1][6] As a halogenated organic compound, it must be collected separately.[7]

  • Container Selection: Use a designated, compatible, and properly labeled waste container.[6][8] The container should be sealable and airtight.[8] Often, the original container can be used if it is in good condition.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and a description of its hazards.[6]

  • Collection:

    • For liquid waste, carefully pour the chemical into the designated halogenated organic waste container. Avoid splashing.

    • For contaminated materials (e.g., absorbent pads, gloves, empty containers), place them in a sealed, labeled container for hazardous waste disposal.[1][9] Handle uncleaned containers as you would the product itself.[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5] Ensure the storage area is secure and accessible only to authorized personnel.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite).[1][3][5] Collect the spilled material and absorbent into a suitable container for disposal as hazardous waste.[1][3][9] Do not allow the chemical to enter drains or waterways.[1][5][9]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][2] Disposal must be in accordance with all national and local regulations.[1] Common disposal methods for such chemicals include incineration at high temperatures.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_liquid Is the waste liquid? start->is_liquid collect_liquid Pour into a labeled, designated 'Halogenated Organic Waste' container. is_liquid->collect_liquid Yes is_solid Is the waste contaminated solid material (e.g., gloves, absorbent)? is_liquid->is_solid No store_waste Store waste container in a cool, dry, well-ventilated, and secure area. collect_liquid->store_waste collect_solid Place in a sealed, labeled bag or container for halogenated solid waste. is_solid->collect_solid Yes is_spill Is this a spill? is_solid->is_spill No collect_solid->store_waste contain_spill Contain spill with inert absorbent material. is_spill->contain_spill Yes arrange_pickup Arrange for pickup by an approved hazardous waste disposal service. is_spill->arrange_pickup No collect_spill Collect absorbed material into a labeled hazardous waste container. contain_spill->collect_spill collect_spill->store_waste store_waste->arrange_pickup end End of Disposal Process arrange_pickup->end

Caption: Disposal workflow for this compound.

By following these guidelines, laboratory professionals can significantly mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.

References

Essential Safety and Operational Guide for Handling 3-Bromo-4-isopropylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-4-isopropylpyridine was found. The following guidance is based on the safety data of structurally similar compounds, such as 3-Bromo-4-methylpyridine and other brominated pyridines. It is imperative to treat this compound with the same, if not greater, level of caution as these related compounds.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a skin and eye irritant and potentially harmful if inhaled or ingested.[1][2] It is also likely a combustible liquid.[1][3] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Requirement Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields.To prevent eye irritation from splashes.
Hand Protection Nitrile gloves.[4][5]To protect against skin contact and irritation.
Body Protection Standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Work in a certified chemical fume hood.[5]To avoid inhalation of potentially harmful vapors. For non-routine operations or spills, a full-face respirator with a combination filter for organic gases and vapors may be necessary.[6][7]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

Operational Plan:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[8]

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[5]

    • Avoid direct contact with skin and eyes.[7]

    • Use compatible labware (e.g., glass, PTFE).

    • Keep containers tightly closed when not in use.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][2]

    • Keep containers tightly sealed to prevent moisture absorption and leakage.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents.[1][2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Table 2: Emergency Response Plan

Scenario Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Clean the spill area with a suitable solvent.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[7] Absorb with inert material and collect for disposal.

Disposal Plan

This compound and any contaminated materials should be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[2][3] Do not dispose of it down the drain.[7]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 handle3 Tightly Seal Container After Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Dispose of Waste via Hazmat Program clean2->clean3

Handling this compound Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.